molecular formula C8H11ClN2O2 B2441446 ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1015780-05-8

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2441446
CAS No.: 1015780-05-8
M. Wt: 202.64
InChI Key: IVDWRSMHUUIEPI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate (CAS 1015780-05-8) is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative is characterized by the molecular formula C8H11ClN2O2 and has a molecular weight of 202.64 g/mol . Its structure features a chloro and a methyl substituent on the pyrazole ring, which is linked to an ethyl acetate group, making it a valuable intermediate in organic synthesis . The compound has a predicted LogP of 0.83, indicating its hydrophobicity, and a polar surface area of 44 Ų . As a versatile building block, this acetamide derivative is primarily used in pharmaceutical and agrochemical research for the construction of more complex molecules. It is strictly intended for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWRSMHUUIEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and diverse pharmacological profiles. Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a highly versatile, poly-functionalized building block. Characterized by a halogenated pyrazole core and an ester-bearing alkyl linker, this compound is engineered for downstream derivatization, including cross-coupling and heterocycle fusion. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis, and self-validating analytical protocols designed for rigorous drug development workflows.

Structural and Physicochemical Profiling

The architectural utility of this compound stems from its orthogonal reactivity sites. The molecule features an electron-withdrawing chloro group at C5, a sterically modulating methyl group at C3, and an N1-ethyl acetate appendage that acts as a flexible linker for further conjugation[1].

Table 1: Physicochemical and Structural Identifiers
ParameterValue
IUPAC Name This compound
Molecular Formula C8H11ClN2O2
Monoisotopic Mass 202.0509 Da
SMILES String CCOC(=O)CN1C(=CC(=N1)C)Cl
InChIKey IVDWRSMHUUIEPI-UHFFFAOYSA-N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

To visualize the functional independence of these moieties, the structural map below illustrates the distinct roles each substituent plays during late-stage functionalization.

G Core 1H-Pyrazole Core (Aromatic Scaffold) N1 N1: Ethyl Acetate Group (-CH2COOEt) Alkylation Site / Linker Core->N1 N-Alkylation C3 C3: Methyl Group (-CH3) Steric Modulator Core->C3 C-Substitution C5 C5: Chloro Substituent (-Cl) Electrophilic Handle / Lipophilicity Core->C5 Halogenation

Figure 1: Structural mapping and orthogonal reactivity sites of the target pyrazole.

Mechanistic Synthesis & Isolation Protocol

The synthesis of this specific regioisomer requires careful control of reaction conditions to manage the tautomeric nature of the pyrazole intermediates. The workflow is divided into a high-temperature chlorination followed by a regioselective N-alkylation[2][3].

Workflow SM 3-Methyl-1H-pyrazol-5-ol POCl3 POCl3 / 120°C Chlorination SM->POCl3 Int 5-Chloro-3-methyl-1H-pyrazole POCl3->Int Alkylation Ethyl Bromoacetate K2CO3 / DMF / 80°C Int->Alkylation Mix Regioisomer Mixture (N1 & N2 Alkylated) Alkylation->Mix Chrom Silica Gel Chromatography (Hexane/EtOAc) Mix->Chrom Target Target Compound: Ethyl 2-(5-chloro-3-methyl -1H-pyrazol-1-yl)acetate Chrom->Target

Figure 2: Synthesis workflow and regioisomer resolution for the target pyrazole derivative.

Step 1: High-Temperature Chlorination
  • Procedure: Suspend 3-methyl-1H-pyrazol-5-ol in an excess of phosphorus oxychloride (POCl

    
    ). Heat the mixture to 120°C for 4–6 hours.
    
  • Mechanistic Causality: POCl

    
     acts as both the solvent and the chlorinating agent. The high thermal energy (120°C) is strictly required to overcome the activation energy barrier associated with the tautomeric stability of the pyrazolone precursor, driving the equilibrium toward the fully aromatic 5-chloro-1H-pyrazole[2].
    
  • In-Process Control: Quench a micro-aliquot in ice water, extract with ethyl acetate, and monitor via TLC. The disappearance of the highly polar starting material validates reaction completion.

Step 2: Regioselective N-Alkylation
  • Procedure: Dissolve the isolated 5-chloro-3-methyl-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of potassium carbonate (K

    
    CO
    
    
    
    ) and 1.2 equivalents of ethyl bromoacetate. Stir at 80°C for 8 hours.
  • Mechanistic Causality: K

    
    CO
    
    
    
    is deliberately selected as a mild base to selectively deprotonate the pyrazole nitrogen without triggering premature saponification of the ethyl ester—a common failure point when using stronger bases like NaOH[3]. DMF, a polar aprotic solvent, leaves the resulting pyrazolate anion unsolvated and highly nucleophilic, maximizing the rate of the S
    
    
    2 substitution.
Step 3: Chromatographic Resolution
  • Procedure: Concentrate the crude mixture and purify via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate.

  • Mechanistic Causality: Alkylation of the asymmetric pyrazole inherently yields a mixture of N1 and N2 alkylated regioisomers. Because the N1-isomer (target) and N2-isomer possess different dipole moments and steric profiles due to the relative positioning of the chloro and acetate groups, they exhibit distinct retention factors (

    
    ), allowing for clean baseline separation.
    

Self-Validating Analytical Characterization

To ensure absolute scientific integrity, the isolated product must be subjected to a self-validating analytical system to rule out the N2-alkylated byproduct (ethyl 2-(3-chloro-5-methyl-1H-pyrazol-1-yl)acetate).

  • LC-MS Profiling: Electrospray ionization (ESI+) will yield a primary molecular ion peak at m/z 203.05 [M+H]+ [1]. The presence of a characteristic M+2 isotope peak at ~33% relative intensity will self-validate the presence of the single chlorine atom.

  • 1H-1H NOESY NMR (The Critical Differentiator): Standard 1D NMR cannot easily distinguish between the N1 and N2 isomers. However, a 2D NOESY experiment provides definitive proof of regiochemistry.

    • Logic: In the target N1-isomer, the N-CH

      
       protons are adjacent to the C5-chloro group and distant from the C3-methyl group. Therefore, no NOE cross-peaks  will be observed between the methylene protons and the methyl protons.
      
    • Validation: If strong NOE cross-peaks are observed between the N-CH

      
       and the methyl group, the protocol has isolated the incorrect N2-isomer (where the methyl group sits at C5).
      

Applications in Drug Development & Agrochemicals

This compound is not typically an end-stage drug but a highly engineered intermediate. Pyrazole derivatives of this class are extensively documented for their broad-spectrum biological activities, including potent anti-inflammatory and antitumor properties[4].

  • Cross-Coupling Platform: The C5-chloro substituent serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing chemists to rapidly append diverse aryl or alkynyl libraries to the core.

  • Heterocycle Fusion: The ethyl acetate linker is frequently utilized in intramolecular cyclizations. By hydrolyzing the ester to a carboxylic acid, it can be condensed with adjacent functional groups to synthesize complex bicyclic systems, such as thienopyrazoles, which are critical scaffolds in modern kinase inhibitors[3].

References

1.[1] PubChemLite. "this compound - Structural Information and Monoisotopic Mass." Université du Luxembourg. 2.[4] Smolecule. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Applications and Biological Significance." Smolecule. 3.[2] Popov, A., & Kobelevskaya, V. A. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc. 4.[3] ResearchGate. "A concise review on synthesis, reactions and biological Importance of thienopyrazoles." ResearchGate.

Sources

Technical Profile & Synthetic Utility: Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical profile, synthetic pathways, and applications of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate , a specialized heterocyclic intermediate used in the development of agrochemicals (specifically PPO-inhibiting herbicides) and pharmaceutical scaffolds.

Executive Summary

This compound is a functionalized pyrazole derivative characterized by a 1,3,5-substitution pattern. It serves as a critical building block for protoporphyrinogen oxidase (PPO) inhibitors , a class of herbicides including pyraflufen-ethyl, and in the synthesis of bioactive pharmaceutical agents. Its synthesis is defined by the regioselective alkylation of the asymmetric pyrazole core, a process governed by steric and electronic factors that dictates the ratio of the 3-methyl/5-chloro vs. 5-methyl/3-chloro isomers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

While often referenced in patent literature for crop protection chemistries, this specific isomer is distinct from its regioisomer (ethyl 2-(3-chloro-5-methyl-1H-pyrazol-1-yl)acetate).

Property Data / Descriptor
Chemical Name This compound
Common Synonyms Ethyl (5-chloro-3-methylpyrazol-1-yl)acetate; 1H-Pyrazole-1-acetic acid, 5-chloro-3-methyl-, ethyl ester
CAS Number Not Widely Listed (Refer to PubChem CID: 66016112 )
InChIKey IVDWRSMHUUIEPI-UHFFFAOYSA-N
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Physical State White to pale yellow crystalline solid or oil (depending on purity)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
LogP (Predicted) ~1.7 - 2.0

Structural Note: The "5-chloro-3-methyl" designation indicates that the chlorine atom is at position 5 (adjacent to the N-alkylated nitrogen) and the methyl group is at position 3. This distinguishes it from the often co-generated "3-chloro-5-methyl" isomer.

Synthetic Pathways & Regioselectivity[4]

The core challenge in synthesizing this compound is controlling the regiochemistry during the alkylation of the unsymmetrical precursor, 3-methyl-5-chloropyrazole.

Core Synthesis Workflow

The standard industrial route involves the nucleophilic substitution (


) of ethyl haloacetate by the pyrazole anion.

Reagents:

  • Substrate: 5-Chloro-3-methyl-1H-pyrazole (CAS 15953-73-8).

  • Alkylating Agent: Ethyl bromoacetate or Ethyl chloroacetate.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Acetone, Acetonitrile (MeCN), or DMF.

Regioselectivity Mechanism

The precursor exists in tautomeric equilibrium: 3-methyl-5-chloropyrazole


 5-methyl-3-chloropyrazole .
  • Path A (Kinetic/Steric Control): Alkylation at the nitrogen adjacent to the smaller Methyl group.

    • Result: Ethyl 2-(5-methyl-3-chloropyrazol-1-yl)acetate (Often Major).

  • Path B (Target Pathway): Alkylation at the nitrogen adjacent to the Chlorine atom.

    • Result:Ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate (Target).

Note: Chlorine is electronically withdrawing but sterically similar to methyl (vdW radii: Cl ~1.75 Å vs. Me ~2.0 Å). However, the "lone pair repulsion" from chlorine often directs alkylation to the distal nitrogen (Path A). Obtaining the 5-chloro isomer (Path B) with high selectivity may require specific solvent effects or separation from the isomeric mixture.

Synthesis Diagram (DOT)

Synthesis Precursor 5-Chloro-3-methyl-1H-pyrazole (Tautomeric Mix) Intermediate Transition State (N-Anion Attack) Precursor->Intermediate Deprotonation Reagents Ethyl Bromoacetate + K2CO3 / DMF Reagents->Intermediate Product_Target TARGET: Ethyl 2-(5-chloro-3-methyl- 1H-pyrazol-1-yl)acetate (N1 adjacent to Cl) Intermediate->Product_Target Path B (Target) Product_Isomer ISOMER: Ethyl 2-(3-chloro-5-methyl- 1H-pyrazol-1-yl)acetate (N1 adjacent to Me) Intermediate->Product_Isomer Path A (Competitor)

Caption: Regiodivergent alkylation pathways. Path B yields the target 5-chloro-3-methyl isomer.

Experimental Protocol (Self-Validating)

Objective: Synthesis and isolation of the 5-chloro-3-methyl isomer.

  • Reaction Setup:

    • Charge a round-bottom flask with 5-chloro-3-methyl-1H-pyrazole (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

    • Add Potassium Carbonate (

      
      , 1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
      
    • Critical Step: Cool to 0°C before adding the alkylating agent to minimize dialkylation or side reactions.

    • Add Ethyl Bromoacetate (1.1 eq) dropwise.

  • Execution:

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Two spots will likely appear (the two regioisomers). The target isomer typically has a distinct

      
       value due to the dipole difference created by the Cl atom's position relative to the ester.
      
  • Workup & Purification:

    • Filter off inorganic salts (

      
      ). Concentrate the filtrate in vacuo.
      
    • Separation: The isomers must be separated via column chromatography.

    • Elution: Use a gradient of Hexane

      
       10-20% Ethyl Acetate in Hexane.
      
    • Identification: The 5-chloro-3-methyl isomer (target) is distinguished by NMR (NOE interaction between N-CH2 and the C4-H proton is stronger in the 5-chloro isomer compared to the 5-methyl isomer due to geometry).

Applications in Drug & Agrochemical Discovery

PPO Inhibitor Herbicides

This compound is a direct structural analog to the "head" group of phenylpyrazole herbicides.

  • Mechanism: Inhibits Protoporphyrinogen Oxidase (PPO), leading to accumulation of protoporphyrin IX, membrane peroxidation, and rapid plant necrosis.

  • Structural Role: The ethyl acetate tail mimics the substrate side chain, while the 5-chloro-3-methylpyrazole core provides the necessary steric fit within the enzyme's binding pocket.

Pharmaceutical Scaffolds

The 1-pyrazolylacetate motif is a pharmacophore in:

  • Anti-inflammatory agents: COX-2 inhibitors.

  • CRF-1 Antagonists: Used in anxiety and depression research.

Analytical Characterization

To confirm the identity of This compound , compare spectral data against the regioisomer.

Technique Expected Signals (Target Isomer) Interpretation
¹H NMR (CDCl₃)

1.28 (t, 3H, ester

)

2.25 (s, 3H, pyrazole

)

4.22 (q, 2H, ester

)

4.85 (s, 2H,

)

6.10 (s, 1H, pyrazole

)
The chemical shift of the

protons is diagnostic; proximity to the Cl atom (position 5) typically causes a downfield shift compared to the methyl group.
¹³C NMR Carbonyl (~167 ppm), C3-Me (~13 ppm), C4 (~105 ppm), C5-Cl (~130 ppm).C5-Cl carbon is distinctively shielded/deshielded relative to C5-Me.
LC-MS

/

Characteristic 3:1 Chlorine isotope pattern (

).

References

  • PubChem. this compound (CID 66016112). National Library of Medicine. [Link]

  • Uni.lu. PubChemLite - this compound. Université du Luxembourg. [Link]

The Structural Dichotomy of Methylpyrazoles: A Technical Guide to 3-Methyl vs. 5-Methyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, the distinction between 3-methylpyrazole and 5-methylpyrazole represents a classic case of annular tautomerism in the unsubstituted state, and regioisomerism in the N-substituted state. For drug development professionals, this distinction is not merely academic; it dictates synthetic pathways, purification strategies, and ultimately, the pharmacological efficacy of pyrazole-based ligands.

This guide dissects the physicochemical behavior of these entities, providing a roadmap for their synthesis, differentiation, and application.

Part 1: The Tautomeric Equilibrium (The "Unsubstituted" State)

When the pyrazole nitrogen (N1) is unsubstituted (N-H), 3-methylpyrazole and 5-methylpyrazole do not exist as static, separable isomers under standard conditions. They exist in a rapid dynamic equilibrium known as annular tautomerism (specifically, a [1,5]-sigmatropic proton shift).

The Mechanism of Indistinguishability

In solution, the proton oscillates between N1 and N2. The position of this equilibrium (


) is governed by solvent polarity and temperature.
  • In Non-polar Solvents (

    
    , Benzene):  The equilibrium favors the 3-methyl tautomer  (approx. 90:10 ratio). The 3-methyl form is thermodynamically more stable because it minimizes steric repulsion between the methyl group and the lone pair of the adjacent nitrogen.
    
  • In Polar Aprotic Solvents (DMSO, DMF): Hydrogen bonding with the solvent stabilizes the proton, often shifting the equilibrium, but the 3-methyl form usually remains predominant.

Visualization of the Prototropic Shift

The following diagram illustrates the rapid interconversion that renders these two forms chemically equivalent in many bulk reactions.

Tautomerism Tautomer3 3-Methyl-1H-pyrazole (Major Tautomer) Transition Transition State (Proton Transfer) Tautomer3->Transition - H+ (N1) Transition->Tautomer3 Fast Exchange Tautomer5 5-Methyl-1H-pyrazole (Minor Tautomer) Transition->Tautomer5 + H+ (N2) Tautomer5->Transition Reverse

Figure 1: The rapid proton exchange preventing isolation of pure tautomers at room temperature.

Part 2: Locking the Structure (N-Substitution)

The distinction becomes permanent and chemically significant only when the N-H proton is replaced by an R-group (Alkyl, Aryl). This creates two distinct regioisomers :

  • 1-R-3-methylpyrazole (1,3-isomer): Methyl is meta to the N-R group.

  • 1-R-5-methylpyrazole (1,5-isomer): Methyl is ortho to the N-R group.

Synthetic Regioselectivity

Controlling which isomer is formed is a critical challenge in process chemistry.

Pathway A: Direct Alkylation (

)

Reacting 3(5)-methylpyrazole with an alkyl halide (


) in the presence of a base (

,

).
  • Mechanism: The base deprotonates the pyrazole to form a pyrazolate anion.[1] The anion has two nucleophilic sites (N1 and N2).

  • Selectivity Rule: Sterics dominate. The alkylating agent prefers the nitrogen furthest from the methyl group to avoid steric clash.

  • Outcome: The 1,3-isomer is the major product (typically >80%).

  • Side Product: The 1,5-isomer is formed as a minor impurity (difficult to separate due to similar polarity).

Pathway B: Cyclocondensation (Knorr Synthesis)

Reacting a 1,3-dicarbonyl compound with a substituted hydrazine (


).
  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

  • Selectivity Rule: Electronic control. The more nucleophilic nitrogen of the hydrazine (usually the

    
     terminus) attacks the more electrophilic carbonyl.
    
  • Outcome: This is the preferred method to synthesize the 1,5-isomer intentionally, provided the electronics of the dicarbonyl substrate are tuned correctly.

Decision Tree for Synthesis

Synthesis Start Target Molecule Selection Decision Which Isomer is Required? Start->Decision Path13 Target: 1-R-3-Methylpyrazole Decision->Path13 1,3-Isomer Path15 Target: 1-R-5-Methylpyrazole Decision->Path15 1,5-Isomer Method13 Method: Direct Alkylation (Base + R-X) Path13->Method13 Mech13 Mechanism: Steric Control (Avoids Me-group clash) Method13->Mech13 Method15 Method: Cyclocondensation (1,3-Diketone + R-Hydrazine) Path15->Method15 Mech15 Mechanism: Electronic Control (Hydrazine Nucleophilicity) Method15->Mech15

Figure 2: Synthetic decision matrix for accessing specific methylpyrazole regioisomers.

Part 3: Analytical Differentiation (The "Trust" Pillar)

Distinguishing the 1,3-isomer from the 1,5-isomer is a common point of failure. Standard 1H NMR is often insufficient without specific experiments.

Nuclear Overhauser Effect (NOE) - The Gold Standard

The most reliable method to confirm regiochemistry is 1D-NOE or 2D-NOESY NMR.

  • 1,5-Isomer (1-R-5-Methyl): The N-R protons are spatially close to the Methyl protons.

    • Observation: Strong NOE enhancement between the N-R signal and the Methyl singlet.

  • 1,3-Isomer (1-R-3-Methyl): The N-R protons are spatially close to the C5-Proton (aromatic H), not the methyl.

    • Observation: NOE enhancement between N-R and the aromatic C5-H. No enhancement with the Methyl group.

Data Comparison Table
Feature1-R-3-Methylpyrazole (1,3-Isomer)1-R-5-Methylpyrazole (1,5-Isomer)
Steric Environment Unhindered N-R group.Hindered (N-R clashes with Me).
1H NMR (CDCl3) Methyl signal often slightly upfield.Methyl signal often slightly downfield.
13C NMR (Methyl)

ppm

ppm (Shielded by N-R)
NOE Signal N-R

C5-H
N-R

C5-Methyl
Elution (Silica) Usually more polar (elutes later).Usually less polar (elutes earlier).

Note: Elution order is a heuristic and can reverse depending on the nature of "R". Always validate with NOE.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyl-3-methylpyrazole (Major)

This protocol utilizes steric control to favor the 1,3-isomer.

  • Setup: In a dry round-bottom flask, dissolve 3-methylpyrazole (10 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 50 mL).

  • Base Addition: Add Cesium Carbonate (

    
    , 15 mmol, 1.5 eq). Note: Cs2CO3 often improves yields over K2CO3 due to the "cesium effect" increasing solubility.
    
  • Alkylation: Add Benzyl Bromide (11 mmol, 1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off solids. Concentrate filtrate.

  • Purification: Flash column chromatography.

    • Fraction 1 (Minor): 1-Benzyl-5-methylpyrazole (less polar).

    • Fraction 2 (Major): 1-Benzyl-3-methylpyrazole.

  • Validation: Perform NOE NMR on the isolated major product to confirm interaction between Benzyl-

    
     and Pyrazole-H5.
    
Protocol B: Analytical Discrimination via 1D-NOE
  • Sample Prep: Dissolve 5-10 mg of pure compound in 0.6 mL

    
     (filtered through basic alumina to remove acidic impurities).
    
  • Acquisition:

    • Select the N-R (e.g., Benzyl

      
      ) resonance for irradiation.
      
    • Set mixing time (

      
      ) to 500ms.
      
    • Acquire 64-128 scans.

  • Interpretation:

    • If the Methyl peak (approx 2.3 ppm) increases in intensity

      
      1,5-Isomer .
      
    • If the Aromatic H peak (approx 7.3 ppm) increases in intensity

      
      1,3-Isomer .
      

Part 5: Biological Implications[2]

The choice of isomer drastically alters the 3D topology of the drug molecule.

  • Binding Pocket Fit: The 1,5-isomer presents a "U-shape" or more compact hydrophobic face due to the proximity of the R-group and the methyl. The 1,3-isomer is more linear/extended.

  • Metabolic Stability: The C5-position in the 1,3-isomer is a hydrogen (

    
    ). This position is often a metabolic soft spot (susceptible to oxidation by CYP450). In the 1,5-isomer, this position is blocked by a methyl group, potentially improving metabolic half-life (
    
    
    
    ).
  • Case Study: In the development of Cannabinoid receptor 1 (CB1) antagonists, the switch from a 1,5-diarylpyrazole to a 1,3-diarylpyrazole can completely abolish receptor affinity due to the reorientation of the aromatic rings required for hydrophobic stacking within the receptor pocket.

References

  • Tautomerism and Structure: Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of Molecular Structure, 2005. 2

  • Synthetic Regioselectivity: Wright, S. W., et al. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters."[3] Tetrahedron Letters, 2017. Link

  • NMR Characterization: Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry, 2004. 4

  • Biological Activity Review: Kumar, V., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023. 5

  • Regioselective Synthesis Method: Deng, X., & Mani, N. S.[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[6][7] 6

Sources

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate IUPAC name synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Potential Applications

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a wide array of bioactive molecules, and the specific substitution pattern of this compound suggests its utility as a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route based on established chemical principles, its physicochemical properties, and a forward-looking perspective on its potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the systematic nomenclature and structural identifiers for this compound.

  • IUPAC Name: this compound[1]

  • Synonyms: While no widely used common names or synonyms are documented, a descriptive synonym is ethyl (5-chloro-3-methyl-pyrazol-1-yl)acetate.[1]

  • Molecular Formula: C₈H₁₁ClN₂O₂[1]

  • Structural Representation:

    • SMILES: CCOC(=O)CN1C(=CC(=N1)C)Cl[1]

    • InChI: InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3[1]

    • InChIKey: IVDWRSMHUUIEPI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 202.64 g/mol Calculated
Monoisotopic Mass 202.0509 DaPubChem[1]
XlogP (predicted) 2.0PubChem[1]
Physical Form Likely a liquid or low-melting solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.Inferred from chemical structure

Proposed Synthesis and Experimental Protocol

Synthetic Scheme

Synthetic_Scheme cluster_conditions Conditions pyrazole 5-chloro-3-methyl-1H-pyrazole product This compound pyrazole->product N-alkylation bromoacetate Ethyl bromoacetate bromoacetate->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Acetonitrile) solvent->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on similar N-alkylation reactions of pyrazoles.

  • Reaction Setup: To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices
  • Solvent: Acetonitrile and DMF are excellent solvents for this type of reaction as they are polar aprotic and can dissolve both the pyrazole starting material and the inorganic base.

  • Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Cesium carbonate can be used for less reactive substrates to enhance the reaction rate.

  • Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe.

Potential Applications and Research Directions

The structural motifs present in this compound suggest its potential utility in several areas of chemical research, particularly in drug discovery and agrochemicals.

Medicinal Chemistry

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The title compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic value. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.

Agrochemicals

Certain substituted pyrazoles have been successfully developed as herbicides and insecticides.[3] The chloro and methyl substituents on the pyrazole ring, along with the acetate side chain, provide a scaffold that can be further modified to explore potential herbicidal or pesticidal activities.

Materials Science

The pyrazole ring can act as a ligand for metal coordination. The ester group can be modified to introduce polymerizable functionalities, making this compound a potential monomer for the synthesis of novel polymers with interesting thermal and optical properties.

Future Research Workflow

Research_Workflow start This compound hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis agrochemical_screening Agrochemical Screening start->agrochemical_screening material_synthesis Functionalization for Material Synthesis start->material_synthesis amide_coupling Amide Coupling with Diverse Amines hydrolysis->amide_coupling biological_screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) amide_coupling->biological_screening sar_studies Structure-Activity Relationship (SAR) Studies biological_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Potential research and development pathways for the title compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its chemical nature allows for the rational design of synthetic protocols and the exploration of its utility in diverse research areas. This guide provides a foundational understanding of its properties and potential, serving as a catalyst for further investigation by the scientific community.

References

  • PubChem. This compound. Available from: [Link]

  • Liu, J., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. Available from: [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

  • US EPA. Ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. Available from: [Link]

  • Royal Society of Chemistry. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer... RSC Advances. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]-1H-Benzimidazoles. Available from: [Link]

  • PubMed. (2012). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. Available from: [Link]

  • Molbase. ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methyl-1H-pyrazol-3-yl)-4-fluoro-phenoxy]acetate. Available from: [Link]

  • Google Patents. (2013). Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.
  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Available from: [Link]

  • PubChem. (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]

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Methodological & Application

Synthesis of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate from Ethyl Acetoacetate: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the well-established Knorr pyrazole synthesis, utilizing ethyl acetoacetate and hydrazine hydrate to construct the core pyrazolone ring. The subsequent intermediate is chlorinated using phosphorus oxychloride (POCl₃) to yield 5-chloro-3-methyl-1H-pyrazole. The final step involves a regioselective N-alkylation with ethyl bromoacetate to afford the target compound. This guide offers detailed, step-by-step protocols, explains the chemical principles and causality behind experimental choices, and provides methods for in-process validation, ensuring scientific integrity and reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction

Pyrazole derivatives are foundational scaffolds in modern pharmacology, present in a wide array of FDA-approved drugs. Their structural versatility and ability to participate in various biological interactions make them privileged structures in drug design. The title compound, this compound, serves as a key intermediate for creating more complex molecules, leveraging its functional handles—the chloro group and the ester moiety—for further derivatization. This document outlines a reliable and scalable synthetic route starting from inexpensive, commercially available materials.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

  • Pyrazole Ring Formation: Condensation of ethyl acetoacetate with hydrazine hydrate.

  • Chlorination: Conversion of the pyrazolone intermediate to a chloropyrazole.

  • N-Alkylation: Attachment of the ethyl acetate side chain to the pyrazole nitrogen.

A Ethyl Acetoacetate B 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1) A->B Step 1: Knorr Cyclization (Hydrazine Hydrate, Acid Cat.) C 5-Chloro-3-methyl-1H-pyrazole (Intermediate 2) B->C Step 2: Chlorination (POCl₃) D This compound (Final Product) C->D Step 3: N-Alkylation (BrCH₂COOEt, Base)

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1)

Expertise & Rationale: The Knorr Pyrazole Synthesis

This initial step employs the Knorr pyrazole synthesis, a classic and highly efficient method for constructing pyrazole rings from β-dicarbonyl compounds and hydrazines.[1][2] Ethyl acetoacetate, a 1,3-dicarbonyl compound, reacts with hydrazine hydrate. The mechanism involves an initial condensation between one of the carbonyl groups and a hydrazine nitrogen to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring system.[3] This reaction is typically acid-catalyzed and provides high yields of the pyrazolone product, which exists in tautomeric equilibrium.

Experimental Protocol 1
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. A mild exothermic reaction may be observed.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, 3-methyl-1H-pyrazol-5(4H)-one, is typically obtained in high purity without further purification.

Self-Validation & Characterization
  • Yield: Typically 85-95%.

  • Appearance: White crystalline solid.

  • Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure. The spectra will show characteristic peaks for the methyl group, the methylene group in the ring, and the N-H and C=O bonds.

Part 2: Synthesis of 5-Chloro-3-methyl-1H-pyrazole (Intermediate 2)

Expertise & Rationale: Dehydrative Chlorination

The pyrazolone from Part 1 exists predominantly in its keto tautomeric form. To replace the hydroxyl group of the enol tautomer with a chlorine atom, a powerful dehydrating and chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] The reaction proceeds by converting the hydroxyl group into a good leaving group (a phosphate ester), which is subsequently displaced by a chloride ion. This reaction is often performed neat (using excess POCl₃ as the solvent) or with a high-boiling solvent.[5]

Experimental Protocol 2

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reagent Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), place 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol).

  • POCl₃ Addition: Carefully and slowly add phosphorus oxychloride (25 mL, excess) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the ice. This quenching process is highly exothermic and will generate HCl gas.

  • Neutralization & Extraction: Once the quenching is complete, carefully neutralize the acidic solution to pH 7-8 using a saturated sodium carbonate or sodium hydroxide solution. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-chloro-3-methyl-1H-pyrazole.

Self-Validation & Characterization
  • Yield: Typically 60-75%.

  • Appearance: Off-white to pale yellow solid or oil.

  • Spectroscopic Data: Confirm the structure using NMR and Mass Spectrometry. The disappearance of the C=O stretch in the IR spectrum and the appearance of a mass corresponding to the chlorinated product are key indicators of success.

Part 3: Synthesis of this compound (Final Product)

Expertise & Rationale: Regioselective N-Alkylation

The final step is the N-alkylation of the 5-chloro-3-methyl-1H-pyrazole. This reaction presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.[6] The outcome is influenced by steric and electronic factors. For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position.[6] The reaction is base-mediated; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to facilitate the Sₙ2 reaction with the alkylating agent, ethyl bromoacetate.[7]

Experimental Protocol 3
  • Reagent Setup: To a 100 mL round-bottom flask, add 5-chloro-3-methyl-1H-pyrazole (5.8 g, 0.05 mol), anhydrous potassium carbonate (8.3 g, 0.06 mol), and acetonitrile (50 mL).

  • Alkylating Agent Addition: Stir the suspension vigorously and add ethyl bromoacetate (8.4 g, 0.05 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting oil or solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N1-alkylated regioisomer.

Self-Validation & Characterization
  • Yield: Typically 70-85%.

  • Appearance: Colorless oil or low-melting solid.

  • Spectroscopic Data (Predicted):

    • ¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the methylene group of the acetate side chain, a singlet for the pyrazole ring proton, and a singlet for the methyl group.

    • ¹³C NMR: Expect signals corresponding to all 8 unique carbons in the molecule.

    • Mass Spec (EI): The molecular ion peak should be observable. Predicted monoisotopic mass: 202.05 g/mol .[8]

Quantitative Data Summary

StepStarting MaterialReagentsMolar Eq.ConditionsTime (h)Expected Yield
1Ethyl AcetoacetateHydrazine Hydrate, Acetic Acid1.0Ethanol, Reflux2-385-95%
23-Methyl-1H-pyrazol-5(4H)-onePOCl₃ExcessNeat, Reflux3-460-75%
35-Chloro-3-methyl-1H-pyrazoleEthyl Bromoacetate, K₂CO₃1.0 (Bromoacetate), 1.2 (Base)Acetonitrile, Reflux6-870-85%

Experimental Workflow Visualization

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation S1_Start Mix Ethyl Acetoacetate & Hydrazine Hydrate in EtOH S1_React Reflux with Acid Catalyst (2-3h) S1_Start->S1_React S1_Isolate Cool, Filter & Wash with Cold EtOH S1_React->S1_Isolate S1_Product Intermediate 1 (Dried Solid) S1_Isolate->S1_Product S2_Start React Intermediate 1 with excess POCl₃ S1_Product->S2_Start S2_React Reflux (3-4h) S2_Start->S2_React S2_Workup Quench on Ice, Neutralize & Extract S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Intermediate 2 S2_Purify->S2_Product S3_Start Combine Intermediate 2, K₂CO₃, & Ethyl Bromoacetate in Acetonitrile S2_Product->S3_Start S3_React Reflux (6-8h) S3_Start->S3_React S3_Workup Filter, Concentrate, & Aqueous Wash S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product Final Product S3_Purify->S3_Product

Caption: Detailed experimental workflow for the three-step synthesis.

References

  • Al-Mulla, A. (2017). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(1), 125. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Bhope, R. D., et al. (2021). one pot synthesis of pyrano[2,3-c]pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 628-641. Available at: [Link]

  • El-Sharkawy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. Available at: [Link]

  • Guchhait, S. K., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 254-266. Available at: [Link]

  • Shaabani, A., et al. (2016). A fast and highly e cient protocol for synthesis of dihydropyrano[1][2]pyrazole compounds using acidic ionic liquid 3-methyl-1-su. Scientia Iranica, 23(3), 1147-1154. Available at: [Link]

  • Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1334-1344. Available at: [Link]

  • Jakle, K. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

  • Bengel, L. L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5131-5136. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10766-10773. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Nasuhipur, F., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(32), 17743-17750. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Liu, Z.-L., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. Available at: [Link]

  • Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Gerasimova, E., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Available at: [Link]

  • Gomaa, M. A.-M., & Ali, A. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9033-9042. Available at: [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • RSC Publishing. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • Organic Chemistry Research. (2018). Regular Article. Org. Chem. Res., 4(2), 174-181. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1657. Available at: [Link]

  • Growing Science. (n.d.). A simple one-pot synthesis of pyranopyrazoles scaffold. Retrieved from [Link]

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Application Notes and Protocols: Efficient One-Pot Synthesis of Polysubstituted Pyrazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polysubstituted pyrazoles and their ester derivatives represent a "privileged scaffold" in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional multi-step synthetic routes to these compounds are often time-consuming and inefficient. This guide provides an in-depth exploration of modern one-pot and multicomponent reaction (MCR) strategies for the synthesis of polysubstituted pyrazole esters. These methods offer significant advantages in terms of operational simplicity, high atom economy, reduced waste, and the ability to rapidly generate diverse molecular libraries.[3][4] We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and provide mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Foundational Principles and Strategic Approaches

The synthesis of the pyrazole core is most classically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis.[5][6] Modern advancements have expanded this fundamental concept into powerful one-pot, multicomponent strategies that combine three or more starting materials in a single reaction vessel.[4] This approach not only streamlines the synthetic process but also allows for the introduction of multiple points of diversity in a single, efficient operation.

Core Strategy: Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more reactants combine in a single pot to form a final product that incorporates all or most of the atoms of the starting materials.[4] For pyrazole ester synthesis, a typical three-component reaction involves an aldehyde, a β-ketoester, and a hydrazine derivative.[6]

The general workflow for such a reaction is highly efficient, proceeding through a cascade of interconnected chemical events within the same reaction medium.

MCR_Workflow cluster_0 One-Pot Reaction Vessel A Aldehyde (R¹-CHO) Intermediate In-situ Intermediate Formation (e.g., Knoevenagel/Michael Adduct) A->Intermediate B β-Ketoester (e.g., Ethyl Acetoacetate) B->Intermediate C Hydrazine Derivative (R²-NHNH₂) C->Intermediate Cyclocondensation Product Polysubstituted Pyrazole Ester Intermediate->Product Dehydration/ Aromatization

Caption: General workflow for a three-component one-pot pyrazole synthesis.

Causality in Component Selection:
  • The Hydrazine Derivative (R-NHNH₂): This component provides the two adjacent nitrogen atoms required for the pyrazole ring. The choice of substituent (R) directly determines the N1-substituent of the final pyrazole. Unsubstituted hydrazine (H₂NNH₂) yields N-H pyrazoles, while aryl- or alkylhydrazines yield N-substituted derivatives.[1] This is a critical choice for tuning the pharmacological properties of the final molecule.

  • The 1,3-Dicarbonyl Equivalent (β-Ketoester): This is the carbon backbone of the pyrazole ring. Ethyl acetoacetate is a common choice, providing the C3-methyl and C4-ester functionalities.[7] Modifying this component is a primary way to alter the substitution pattern at positions 3, 4, and 5 of the pyrazole core.

  • The Aldehyde/Ketone: In three-component reactions, the aldehyde or ketone typically reacts first with the active methylene group of the β-ketoester. The substituent from the aldehyde becomes the C5-substituent (in many common reaction pathways), offering another point of diversification.

Part 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, offering reliable and reproducible methods for the synthesis of polysubstituted pyrazole esters.

Protocol 1: Three-Component Synthesis of Ethyl 1,3-Diaryl-5-methyl-1H-pyrazole-4-carboxylates

This protocol describes an efficient, environmentally friendly synthesis using a recyclable magnetic ionic liquid as a catalyst, which facilitates easy separation and work-up. The reaction proceeds via a one-pot condensation of an aromatic aldehyde, ethyl acetoacetate, and phenylhydrazine.

Reaction Principle: The reaction is believed to initiate with the Knoevenagel condensation between the benzaldehyde and ethyl acetoacetate, followed by a Michael addition of phenylhydrazine to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and dehydration (aromatization), promoted by the catalyst, yield the final tetrasubstituted pyrazole.

Materials and Equipment:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Magnetic Ionic Liquid Catalyst (e.g., [bmim][FeCl₄])

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Ethanol (for recrystallization)

  • External magnet for catalyst separation

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Catalyst Addition: Add the magnetic ionic liquid [bmim][FeCl₄] (0.1 mmol) to the mixture.

  • Reaction Execution: Place the flask on a preheated hotplate and stir the mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Catalyst Separation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of ethanol and stir for 5 minutes. Place a strong external magnet against the side of the flask. The ionic liquid will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted.

  • Product Isolation: Transfer the ethanolic solution to a separate beaker. The product will often precipitate upon cooling. If not, slowly add water until precipitation begins.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture (1:1), and dry. If necessary, further purify the product by recrystallization from hot ethanol to yield the pure pyrazole ester.

Scientist's Notes (Trustworthiness):

  • Catalyst Integrity: The magnetic ionic liquid can be washed with diethyl ether, dried under vacuum, and reused multiple times with minimal loss of activity, making this a green and cost-effective method.

  • Reaction Scope: This method is robust and tolerates a wide variety of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups, generally providing good to excellent yields.

  • Work-up: The magnetic separation is a key advantage, avoiding the need for traditional column chromatography for catalyst removal, thus simplifying the purification process.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol showcases the power of MCRs to build complex fused heterocyclic systems in a single step. It describes the synthesis of highly functionalized pyrano[2,3-c]pyrazoles, which are known for their broad biological activities.[4]

Reaction Principle: This reaction is a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. An aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate react in the presence of a basic catalyst like piperidine.

Materials and Equipment:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Piperidine (5 mol%)

  • Ethanol or Water (as solvent)

  • Stirring vessel

Step-by-Step Methodology:

  • Component Mixing: In a suitable flask, suspend the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in 10 mL of water or ethanol.[4]

  • Catalyst Addition: Add piperidine (5 mol%) to the stirring suspension.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. A solid precipitate usually forms within 20-30 minutes.

  • Product Isolation: Continue stirring for the recommended time (typically 1-2 hours to ensure completion). Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for column chromatography. Dry the solid under vacuum.

Part 3: Data Summary and Mechanistic Visualization

Comparative Data of One-Pot Synthesis Methods

The choice of methodology can be guided by factors such as desired substitution pattern, available equipment, and green chemistry considerations.

MethodKey ReactantsCatalyst/ConditionsAvg. TimeAvg. YieldKey AdvantagesReference(s)
Three-Component Aldehyde, β-Ketoester, Hydrazine[bmim][FeCl₄], 80°C30-60 min85-95%Green, recyclable catalyst, simple work-up
Three-Component Ketone, Aldehyde, HydrazineDMSO, O₂, Heat12-24 h70-95%Metal-free, uses O₂ as benign oxidant[8]
Four-Component Aldehyde, Malononitrile, β-Ketoester, HydrazinePiperidine, aq. medium, RT20-60 min85-93%Fast, high complexity, green solvent[4]
"One-Pot" from Arenes Arene, Carboxylic Acid, HydrazineTfOH/TFAA2-4 h60-80%Uses simple, fundamental starting materials[1][9]
Mechanistic Pathway Visualization

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The following diagram illustrates the plausible mechanism for the three-component synthesis described in Protocol 1.

Mechanism_3CR cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Dehydration A Ar-CHO + CH₂(COOEt)C(O)CH₃ B Ar-CH=C(COOEt)C(O)CH₃ (Chalcone-like Intermediate) A->B -H₂O C Ph-NHNH₂ attacks β-carbon D Linear Adduct Intermediate B->D C->D E Intramolecular Nucleophilic Attack F Cyclized Intermediate D->F E->F G Final Pyrazole Ester (Aromatization) F->G -H₂O

Caption: Plausible mechanism for the three-component synthesis of pyrazole esters.

Conclusion

One-pot and multicomponent syntheses have revolutionized the preparation of polysubstituted pyrazole esters, offering highly efficient, atom-economical, and environmentally conscious alternatives to classical methods. The protocols and data presented herein provide a robust toolkit for researchers in medicinal chemistry and organic synthesis. By understanding the underlying principles of component selection and reaction mechanisms, scientists can effectively leverage these powerful strategies to accelerate the discovery and development of novel pyrazole-based therapeutic agents.

References

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29, 1071-1075. Available at: [Link]

  • Bunev, A. S., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Dimensions. Available at: [Link]

  • Al-Shameri, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • El-naggar, A. M., et al. (2012). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. PMC. Available at: [Link]

  • Girish, Y. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]

  • Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Majumder, A., & Neufeld, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Hydrolysis of Pyrazole Ethyl Esters to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxylic acids are privileged structural motifs and critical building blocks in the synthesis of advanced pharmaceuticals (e.g., neurotensin receptor ligands, NRF2 regulators) and modern agrochemicals (e.g., SDHI fungicides)[1][2][3]. The conversion of pyrazole ethyl esters to their corresponding free acids is predominantly achieved via base-catalyzed saponification. This application note details the mechanistic rationale, optimized reaction parameters, and a highly reproducible, self-validating protocol for this transformation, ensuring high yields and analytical purity across diverse pyrazole scaffolds.

Mechanistic Causality & Reaction Design

The hydrolysis of pyrazole ethyl esters relies on a nucleophilic acyl substitution mechanism. Designing the optimal reaction requires balancing nucleophilic strength, solvent solubility, and pH-dependent isolation strategies.

  • Base Selection (The Role of LiOH): Lithium hydroxide (LiOH) is the gold standard for this transformation[1][4]. Compared to stronger bases like NaOH or KOH, LiOH provides a milder basic environment that minimizes the risk of epimerization at sensitive stereocenters or the degradation of base-labile functional groups elsewhere in complex molecules. Furthermore, the lithium cation acts as a mild Lewis acid, coordinating with the ester's carbonyl oxygen to increase its electrophilicity, thereby facilitating nucleophilic attack by the hydroxide ion.

  • Solvent System Dynamics: A biphasic or miscible co-solvent system is mandatory. A mixture of Tetrahydrofuran (THF) and water (typically in a 3:1 or 1:1 volumetric ratio) is optimally employed[1][5]. THF efficiently solubilizes the hydrophobic pyrazole ethyl ester, while water dissolves the inorganic base. Dioxane or alcohols (MeOH/EtOH) can also be substituted as organic co-solvents depending on the specific lipophilicity of the substrate[2][3].

  • Steric and Electronic Effects: The position of substituents on the pyrazole ring dictates the reaction kinetics. Esters at the C-4 position are generally less sterically hindered than those at the C-3 or C-5 positions. However, bulky N-1 substituents (e.g., an isopropyl or aryl group) can introduce steric drag, necessitating gentle heating (40–50 °C) or prolonged reaction times (up to 12 hours)[1][5]. Conversely, electron-withdrawing groups (EWGs) on the pyrazole ring accelerate the reaction by increasing the partial positive charge on the ester carbonyl carbon.

  • The Isoelectric Point & Acidification: The driving force of saponification is the irreversible deprotonation of the newly formed carboxylic acid by the expelled ethoxide, yielding a water-soluble carboxylate salt. To isolate the free acid, the aqueous solution must be acidified. Crucially, pyrazoles are amphoteric; the pyrazole nitrogen can be protonated at very low pH (pKa ~2.5). Therefore, acidification must be carefully controlled to pH 2–4 using 1M HCl[1][5]. Over-acidification (pH < 1) risks forming a highly water-soluble pyrazolium cation, which prevents precipitation and drastically reduces isolated yields.

Workflow Visualization

Workflow Ester 1. Pyrazole Ethyl Ester (Substrate) Saponification 2. Saponification (LiOH, THF/H2O) Ester->Saponification Add Base Concentration 3. Solvent Removal (Rotary Evaporation) Saponification->Concentration TLC/LC-MS Completion Acidification 4. Acidification (1M HCl to pH 2-4) Concentration->Acidification Aqueous Residue Isolation 5. Isolation (Filtration/Extraction) Acidification->Isolation Precipitation

Workflow for the base-catalyzed hydrolysis of pyrazole ethyl esters to carboxylic acids.

Quantitative Data Summaries

The following table summarizes the optimized conditions based on the specific structural characteristics of the pyrazole substrate:

Substrate CharacteristicRecommended BaseSolvent SystemTemp (°C)Time (h)Typical Yield
Unhindered (e.g., C-4 ester)LiOH (1.5 - 2.0 eq)THF/H₂O (3:1)20 - 252 - 485 - 98%[4]
Sterically Hindered (e.g., C-5 ester)NaOH or LiOH (2.0 - 3.0 eq)THF/H₂O (3:1)40 - 504 - 1275 - 90%[5]
Highly Lipophilic LiOH (2.0 eq)Dioxane/H₂O (1:1)20 - 604 - 880 - 95%[2]
Base-Sensitive Scaffolds LiOH (1.5 eq)MeOH/H₂O (4:1)0 - 206 - 1270 - 85%[3]

Standard Operating Protocol (SOP)

Self-Validating System: This protocol incorporates mandatory in-process controls (TLC/LC-MS) to confirm intermediate states before proceeding, ensuring high fidelity in the final output.

Reagents and Materials:

  • Pyrazole ethyl ester (1.0 equivalent)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents)[1]

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1M Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate (EtOAc) (for extraction, if required)

  • Brine (saturated NaCl solution)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v ratio, typically 10 mL of solvent per gram of substrate)[1][5].

  • Base Addition: Add LiOH·H₂O (2.0 eq) in one portion to the stirring solution. Causality Check: Using the monohydrate form ensures accurate stoichiometric weighing, as anhydrous LiOH is highly hygroscopic and prone to titer degradation.

  • Reaction Incubation: Stir the biphasic/homogeneous mixture at room temperature (20–25 °C). If the ester is sterically hindered (e.g., adjacent to a bulky N-substituent), attach a reflux condenser and gently heat the reaction to 40–50 °C[5].

  • In-Process Control (Self-Validation): Monitor the reaction progress every 2 hours via Thin Layer Chromatography (TLC) or LC-MS. Validation Check: The reaction is deemed complete only when the higher-Rf ester spot is entirely consumed, replaced by a baseline-retentive spot representing the highly polar carboxylate salt[1].

  • Solvent Removal: Once complete, transfer the mixture to a rotary evaporator. Remove the THF under reduced pressure at 35 °C. Causality Check: Removing the organic solvent prevents the product from partitioning into an organic phase during the subsequent acidification step, which would drastically reduce precipitation yield[1].

  • Acidification (Critical Step): Cool the remaining aqueous solution in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring vigorously, until the pH reaches 2.0–3.0 (verify with pH paper)[5]. Validation Check: A white to off-white precipitate should form as the isoelectric point is reached. Stir for an additional 30 minutes at 0 °C to maximize crystallization.

  • Isolation:

    • Path A (Precipitate forms): Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts (LiCl). Dry the solid under high vacuum at 40 °C to constant weight[1][5].

    • Path B (No precipitate / Water-soluble product): If the pyrazole acid is highly polar and remains in solution, extract the acidic aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product[1].

Troubleshooting & Edge Cases

  • Issue: Incomplete hydrolysis after 12 hours.

    • Causality: Extreme steric hindrance (e.g., 1,3,5-trisubstituted pyrazole-4-carboxylates) prevents hydroxide access to the carbonyl.

    • Solution: Switch from LiOH to Potassium trimethylsilanolate (KOTMS) in anhydrous THF, or utilize harsher conditions such as 3M NaOH in EtOH at reflux.

  • Issue: Product oils out instead of precipitating during acidification.

    • Causality: The free carboxylic acid may have a low melting point or is trapping residual organic impurities.

    • Solution: Extract the oil into EtOAc, concentrate, and triturate the resulting residue with non-polar solvents (e.g., hexanes or diethyl ether) to induce crystallization.

References

Sources

solvent selection for nucleophilic substitution on pyrazole rings

Application Note: Solvent Selection for Nucleophilic Substitution ( ) on Pyrazole Rings

Executive Summary

Nucleophilic Aromatic Substitution (


The choice of solvent is not merely a medium for solubility; it is a catalytic parameter that dictates the energy of the transition state, the stability of the Meisenheimer complex, and the regiochemical outcome. This guide moves beyond the traditional "dissolve and heat" approach, providing a logic-driven framework for selecting solvents that balance kinetic acceleration with modern sustainability (green chemistry) requirements.

Mechanistic Basis: The Solvent Effect[1][2]

To select the correct solvent, one must understand the rate-determining step (RDS) of the reaction. In pyrazole


The "Naked" Nucleophile Effect
  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These solvents possess high dielectric constants and strong cation-solvating ability (via the oxygen lone pairs) but poorly solvate anions (nucleophiles) due to steric shielding of their positive dipoles.

  • Result: The nucleophile (e.g., amine, alkoxide) is left "naked" and highly reactive, lowering the activation energy (

    
    ) of the initial attack.
    
Stabilization of the Intermediate

The transition state involves the delocalization of a negative charge onto the pyrazole ring and its EWGs (e.g.,


The Green Chemistry Shift

Traditional dipolar aprotic solvents (DMF, NMP, DMAc) are reproductive toxins restricted under REACH. Modern protocols now prioritize Cyrene™ (dihydrolevoglucosenone) and DMSO (low toxicity), which mimic the polarity of NMP without the regulatory burden.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on substrate reactivity and process constraints.

Solvent ClassExamplesDielectric Const.[1][2][3] (

)
SuitabilityKinetic ProfileGreen Status
Dipolar Aprotic (Classic) DMF, NMP, DMAc36–38High Excellent. Maximizes nucleophile reactivity.Red (Reprotoxic, REACH restricted)
Dipolar Aprotic (Green) Cyrene™ , DMSO45–48High Superior. Cyrene often outperforms DMF in rate due to higher polarity.Green (Bio-based / Low Tox)
Protic MeOH, EtOH,

-PrOH
18–33Low Poor. H-bonding cages the nucleophile, retarding rate.Green
Ethereal THF, 2-MeTHF, CPME6–7Medium Moderate. Good for solubility, but slower rates than DMSO.Green (2-MeTHF, CPME)
Phase Transfer Toluene/Water + TBABN/ASpecific Variable. Useful for inorganic nucleophiles (

,

).
Amber

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting a solvent system for Pyrazole

SolventSelectionStartSubstrate Analysis:Activated Pyrazole (EWG present?)ActivationCheckIs the Ring Highly Activated?(e.g., -NO2, -N2, or 2+ Halogens)Start->ActivationCheckNucleophileCheckNucleophile TypeActivationCheck->NucleophileCheckYes (Good Substrate)DMSOALTERNATIVE:DMSO (80-120°C)Standard PerformanceActivationCheck->DMSONo (Poor Substrate)Needs max polarityCyreneRECOMMENDED:Cyrene™ (60-100°C)High Rate + GreenNucleophileCheck->CyreneAmine / Thiol(Organic Neutral)AlcoholSpecific Case:n-BuOH or i-PrOH(High Temp Sealed Tube)NucleophileCheck->AlcoholAlkoxide(Match solvent to alkoxide)PTCBiphasic System:Toluene/Water + PTC(For Inorganic Salts)NucleophileCheck->PTCAzide / Cyanide(Inorganic Salt)OptimizationWorkup Strategy:Cyrene/DMSO are water soluble.Add water -> Precipitate Product.Cyrene->OptimizationDMSO->Optimization

Caption: Decision tree for solvent selection emphasizing Green Chemistry alternatives (Cyrene) over traditional toxins (DMF).

Experimental Protocols

Protocol A: The "Green" Standard (Cyrene™)

Application: Displacement of Halogens (Cl, Br) on Nitropyrazoles or Trifluoromethylpyrazoles by Amines. Rationale: Cyrene is a bio-based dipolar aprotic solvent that often accelerates

Materials:

  • Substrate: 4-nitro-5-chloropyrazole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (1.5 equiv) - Optional, prevents protonation of nucleophile if acid is generated.

  • Solvent: Cyrene™ (dihydrolevoglucosenone)

Step-by-Step:

  • Preparation: Charge a reaction vial with the chloropyrazole (1.0 mmol) and a magnetic stir bar.

  • Solvation: Add Cyrene (3.0 mL, 0.33 M concentration). Note: Cyrene is viscous; ensure thorough stirring.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise.

  • Reaction: Heat the mixture to 60°C . (Cyrene allows lower temps than DMF for similar rates). Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 1 hour, increase temp to 90°C. Avoid >120°C with strong bases to prevent solvent degradation.

  • Workup (The "Crash-Out" Method):

    • Cool reaction to room temperature.

    • Slowly add water (10 mL) with vigorous stirring. Cyrene is fully water-miscible.

    • The hydrophobic product should precipitate. Filter and wash with water to remove traces of solvent.

    • Alternative: If product does not precipitate, extract with 2-MeTHF or Ethyl Acetate.

Protocol B: High-Temperature/Difficult Substrates (DMSO)

Application: Unactivated pyrazoles or sterically hindered nucleophiles.

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DMSO (0.5 M).

  • Reagents: Add nucleophile (2.0 equiv) and inorganic base (

    
    , 2.0 equiv).
    
  • Thermal Activation: Heat to 120–140°C .

  • Workup: Pour into ice-water/brine mixture. Extract with EtOAc. Crucial: Wash organic layer

    
     with water to remove DMSO carryover.
    

Troubleshooting & Optimization

Regioselectivity (N-Alkylation vs. C-Substitution)

A common point of confusion is competing reactions.

  • Scenario: You have a 3-chloropyrazole with a free NH group.

  • Risk: Base will deprotonate the NH first (pKa ~14), making the nitrogen the nucleophile (

    
     on an alkyl halide) rather than the ring acting as the electrophile.
    
  • Solution: To force

    
     on the ring, protect the NH (e.g., THP, SEM, or Methyl) before attempting the substitution.
    
Solvent-Induced Side Reactions
  • DMF Decomposition: At

    
     with basic conditions, DMF decomposes to dimethylamine, which acts as a nucleophile, leading to 
    
    
    impurities.
    • Fix: Switch to NMP or DMSO for high-temp reactions.

  • Cyrene Stability: Cyrene is stable in mild base but can polymerize with strong alkoxides or very high temperatures (

    
    ).
    
Reaction Pathway Visualization

Understanding the molecular orbital interactions helps predict success.

SNArMechanismSubstrateSubstrate:Pyrazole-X(LUMO on C-X)TSMeisenheimer Complex(Anionic Intermediate)Substrate->TS+ Nucleophile(RDS)ProductProduct:Substituted PyrazoleTS->Product- Leaving Group(Fast)SolventSolvent Role:Dipolar Aprotic(Stabilizes TS)Solvent->TSLowers Activation Energy

Caption: The solvent lowers the energy barrier of the rate-determining step (formation of the Meisenheimer complex).

References

  • Green Solvent Selection for

    
    : 
    Wilson, K. L., et al. (2016). "Cyrene™ as a Bio-Based Solvent for the Synthesis of Amides and 
    
    
    Reactions." Green Chemistry. [Link]
  • Pharmaceutical Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry (Sanofi/Pfizer/GSK Guide). [Link]

  • Regioselectivity in Pyrazoles: Fustero, S., et al. (2010). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry - A European Journal. [Link]

  • WuXi AppTec QM Analysis: "QM Analysis of

    
     Reaction of Polyhalogenated Heterocycles." WuXi AppTec Technical Guides.
    [Link]
    

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Queue: High Priority - Yield Optimization Support Engineer: Senior Application Scientist (Process Chemistry Division)[1]

Introduction: The Yield Bottleneck

Welcome to the Technical Support Center. You are likely here because your synthesis of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is stalling at yields below 50%, or you are struggling with inseparable regioisomers.

This molecule presents a classic "heterocyclic trap."[1] The pyrazole ring's tautomeric nature creates two distinct yield-killing scenarios depending on your chosen route:

  • Route A (Direct Alkylation): Results in N1 vs. N2 isomer mixtures that are difficult to separate.[1]

  • Route B (Cyclization/Chlorination): Prone to "tarring" during the POCl3 deoxychlorination step if thermal profiles are mismanaged.[1]

Below are the resolved tickets for these specific issues.

Module 1: Troubleshooting & Protocols

Ticket #001: Low Yield & Isomer Contamination (Direct Alkylation)

User Report: "I am reacting 5-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate using K2CO3 in DMF. I see two spots on TLC, and my isolated yield of the target is <40%."

Root Cause Analysis: This is a regioselectivity failure .[1] The starting material, 3-methyl-5-chloropyrazole, exists in tautomeric equilibrium.[1] The nitrogen adjacent to the methyl group (N1 in the 3-methyl tautomer) and the nitrogen adjacent to the chlorine (N1 in the 5-chloro tautomer) have different nucleophilicities.

  • Sterics: The 3-methyl group provides more steric hindrance than the 5-chloro group.[1]

  • Electronics: The chlorine atom is electron-withdrawing, reducing the nucleophilicity of the adjacent nitrogen.

  • Outcome: Alkylation often favors the "wrong" nitrogen (giving the 3-chloro-5-methyl isomer) or produces a near 1:1 mixture, requiring extensive chromatography.[1]

Resolution Protocol (The "Gold Standard" Switch): Do not try to fix the alkylation. Switch to the De Novo Cyclization Route. By attaching the ethyl acetate tail before closing the ring, you lock the regiochemistry completely.

Recommended Workflow (Route B):

  • Reactants: Ethyl hydrazinoacetate hydrochloride + Ethyl acetoacetate.[1]

  • Mechanism: The terminal hydrazine amine (-NH2) attacks the ketone of ethyl acetoacetate.[1] The secondary amine (-NH-R) then cyclizes onto the ester.[1]

  • Result: This forces the Methyl group to Position 3 and the Hydroxyl (tautomer of the carbonyl) to Position 5.[1]

  • Chlorination: Convert the resulting pyrazolone to the chloride.

Ticket #002: "Black Tar" Formation in POCl3 Step

User Report: "I switched to the cyclization route. The pyrazolone formed well, but when I added POCl3 and heated, the reaction turned into a black viscous oil. Yield is negligible."

Root Cause Analysis: This is a thermal runaway/polymerization issue common in Vilsmeier-type chlorinations.[1]

  • Exotherm: The reaction of hydroxy-pyrazoles with POCl3 generates massive amounts of HCl gas and heat.

  • Induction Period: If POCl3 is added cold and then rapidly heated, the accumulated reagents react all at once (runaway).

  • Side Reactions: Overheating causes the ester moiety (ethyl acetate tail) to hydrolyze or polymerize.[1]

Resolution Protocol (Controlled Vilsmeier-Haack):

ParameterSpecificationReasoning
Reagent POCl3 (3-5 equiv)Excess serves as solvent and reagent.[1]
Catalyst N,N-Diethylaniline (1.0 equiv)Acts as an acid scavenger and prevents tarring better than DMF for this specific substrate.[1]
Temperature Ramp: 0°C

25°C

85°C
CRITICAL: Add POCl3 at 0°C. Stir 30 min at RT. Then heat.
Quench Inverse Quench Pour the reaction mixture into ice water, not water into the mixture.

Step-by-Step Protocol:

  • Place Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate (1.0 eq) in a flask under Argon.

  • Add POCl3 (3.0 eq) dropwise at 0°C.[1]

  • Add N,N-Diethylaniline (1.0 eq) dropwise (exothermic!).

  • Allow to warm to Room Temp (25°C) and stir for 30 mins (Gas evolution begins).

  • Heat to 85°C (Reflux) for 3–4 hours. Monitor by TLC; do not overheat.

  • Cool to RT. Pour slowly into stirred ice water (maintain T < 20°C to save the ester).

  • Extract immediately with Dichloromethane (DCM).[1]

Ticket #003: Ester Hydrolysis During Workup

User Report: "I obtained the product, but NMR shows the ethyl group is gone (carboxylic acid formed). It happened during the quench."

Root Cause Analysis: The quenching of POCl3 produces Phosphoric acid and HCl. The aqueous phase becomes highly acidic (pH < 1).[1] The ethyl ester is acid-labile, especially if the quench is hot.

Resolution Protocol:

  • Buffer the Quench: Pour the reaction mixture into a slurry of Ice + Sodium Acetate or Ice + K2CO3 . This neutralizes the HCl immediately upon formation.[1]

  • Speed: Extract the organic phase as fast as possible. Do not let the organic layer sit in contact with the acidic aqueous phase.

Module 2: Visualizing the Logic

Decision Tree: Selecting the Correct Route

SynthesisLogic Start Start: Synthesis of This compound Choice Which Starting Material? Start->Choice RouteA 3-Methyl-5-chloropyrazole + Ethyl Bromoacetate Choice->RouteA Direct Alkylation RouteB Ethyl Hydrazinoacetate + Ethyl Acetoacetate Choice->RouteB Cyclization (Recommended) IssueA ISSUE: Regioselectivity (Mixture of N1/N2 isomers) RouteA->IssueA StepB1 Step 1: Cyclization Forms 1-substituted Pyrazolone RouteB->StepB1 SolutionA Requires Chromatography Yield: ~40% IssueA->SolutionA StepB2 Step 2: POCl3 Chlorination (Controlled Temp) StepB1->StepB2 Result Target Molecule Yield: >75% (Regiopure) StepB2->Result

Caption: Decision tree highlighting the regioselectivity advantage of the Cyclization Route (Route B) over Direct Alkylation.[2]

Reaction Pathway: The "Gold Standard" Mechanism

Mechanism Reactants Ethyl Hydrazinoacetate + Ethyl Acetoacetate Intermediate Intermediate: Ethyl 2-(3-methyl-5-oxo- 4,5-dihydro-1H-pyrazol-1-yl)acetate Reactants->Intermediate Cyclization (EtOH, Reflux) Product FINAL PRODUCT: Ethyl 2-(5-chloro-3-methyl- 1H-pyrazol-1-yl)acetate Intermediate->Product Deoxychlorination Reagents Reagent: POCl3 / Diethylaniline (Reflux) Reagents->Intermediate Activates C=O

Caption: The regioselective pathway. The N-substituent is fixed before the ring is chlorinated, preventing isomer formation.

Module 3: Data & Specifications

Comparison of Synthetic Routes
FeatureRoute A: Direct AlkylationRoute B: Cyclization (Recommended)
Starting Materials 3-Methyl-5-chloropyrazoleEthyl hydrazinoacetate HCl
Regioselectivity Poor (N1 vs N2 competition)Perfect (Structurally locked)
Primary Impurity Isomer: Ethyl 2-(3-chloro-5-methyl...)[1]Hydrolyzed Acid (if quench is poor)
Typical Yield 35% - 45%70% - 85%
Purification Column Chromatography (Required)Recrystallization (Often sufficient)
Key Safety Parameters (POCl3 Step)
HazardControl Measure
HCl Gas Generation Use a caustic scrubber (NaOH trap) on the condenser outlet.[1]
Delayed Exotherm Never heat rapidly. Hold at 25°C until initial gas evolution subsides.
Water Reactivity Never add water to hot POCl3. Cool to <20°C before quenching.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[1][2][3][4]

    • Source: Organic Chemistry Portal / Org.[1] Lett. 2014, 16, 576-579.[1][2]

    • URL:[Link]

  • POCl3 Chlorination Mechanism

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[1][5]

    • Source: RSC Advances / NIH.[1]

    • URL:[Link]

  • Cyclization Route Precedent (Pyrazolone Formation)

    • Title: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Analogous Mechanism).[1]

    • Source: MDPI Molbank 2013.[1]

    • URL:[Link][1][6][7][8]

  • Vilsmeier-Haack Conditions for Pyrazoles

    • Title: POCl3-PCl5 mixture: A robust chlorinating agent.[1][9]

    • Source: Journal of the Indian Chemical Society.
    • URL:[Link]

Sources

solving regioselectivity issues in pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solving Regioselectivity in N-Alkylation

Welcome to the Pyrazole Technical Support Center. This guide is designed for medicinal chemists and process engineers facing the classic "Pyrazole Problem": controlling the ratio of 1,3- vs. 1,5-isomers during N-alkylation. Unlike standard textbook reactions, pyrazole alkylation is governed by a subtle interplay of tautomerism, sterics, and solvent-cation effects.[1]

Module 1: Diagnostic & Decision Logic

Before starting an experiment, use this logic flow to select the optimal conditions.[1] The default SN2 conditions (Base/Alkyl Halide) often yield mixtures unless the substrate has significant steric bias.[1]

PyrazoleLogic Start START: Define Target Isomer Isomer13 Target: 1,3-Isomer (Less Sterically Hindered) Start->Isomer13 Isomer15 Target: 1,5-Isomer (Sterically Crowded) Start->Isomer15 SubstrateCheck Is the C3-Substituent Bulky? (t-Bu, Ph, CF3) Isomer13->SubstrateCheck Chelation Can C3-Group Chelate? (e.g., Pyridine, Ester) Isomer15->Chelation StandardCond Protocol A: Standard Base (Cs2CO3 or K2CO3 / DMF) SubstrateCheck->StandardCond Yes (Steric bias helps) HardSoft Is the Electrophile 'Hard'? (e.g., SEM-Cl, MOM-Cl) SubstrateCheck->HardSoft No (Small C3 group) HardSoft->StandardCond Soft Electrophile Mitsunobu Protocol B: Mitsunobu (Steric Inversion potential) HardSoft->Mitsunobu Alcohol Substrate MgCatalysis Protocol C: Mg(II) Catalysis (Chelation Control) Chelation->MgCatalysis Yes (Lewis Acid Control) Blocking Strategy: Transient Blocking Group (Protect N1 -> Alkylate -> Deprotect) Chelation->Blocking No

Figure 1: Decision tree for selecting alkylation conditions based on steric and electronic requirements.

Module 2: The Mechanics of Selectivity

To troubleshoot, you must understand the "Why."[1]

1. The Tautomeric Trap

Neutral pyrazoles exist in equilibrium. In solution, the proton shuttles between N1 and N2.

  • The Nucleophile: Under basic conditions, you form the pyrazalide anion .[1] The negative charge is delocalized between both nitrogens.

  • The Decision: The incoming electrophile (R-X) does not attack the "most electron-rich" nitrogen; it attacks the nitrogen that leads to the lowest energy transition state .

    • Steric Control (Major Pathway): Attack at the nitrogen distal to the bulky C3 substituent avoids steric clash.[1] This yields the 1,3-isomer .[1]

    • Coordination Control (Minor Pathway): If the cation (Li+, Na+) coordinates tightly to the N-lone pair and a C3-substituent (like a carbonyl), it can direct alkylation to the crowded side (N2), yielding the 1,5-isomer .[1]

2. Solvent Effects (The Dissociation Factor)[1]
  • Polar Aprotic (DMF, DMSO, NMP): These solvents solvate cations (K+, Cs+) well, leaving the pyrazalide anion "naked" and highly reactive.[1] This emphasizes steric control , favoring the 1,3-isomer.[1]

  • Non-Polar/Protic (THF, Toluene, EtOH): Promote tight ion-pairing.[1] The cation shields the nitrogen, often reducing selectivity or favoring chelation-controlled products.[1]

Module 3: Troubleshooting & FAQs

Q1: I am getting a 50:50 mixture of isomers. My C3 substituent is a methyl group. Why? Diagnosis: A methyl group is too small to provide significant steric bias. The energy difference between the transition states for N1 and N2 attack is negligible. Solution:

  • Switch Solvent: Move to a highly polar solvent like DMSO or HMPA (or DMI) to maximize the "naked anion" effect.

  • Change Base: Switch from NaH to Cs₂CO₃ . Cesium is larger and forms looser ion pairs than Sodium, often improving the steric ratio slightly.[1]

  • Use a Directing Group: If possible, use a bulky protecting group (like THP or Trityl) that forces the equilibrium, then alkylate, then deprotect.[1]

Q2: I need the 1,5-isomer (the sterically crowded one), but I only get the 1,3-isomer. Diagnosis: Thermodynamics and sterics are fighting you. Solution:

  • Blocking Strategy: This is the most reliable method.

    • Step 1: Protect the less hindered N1 with a removable group (e.g., SEM, Boc).[1]

    • Step 2: Alkylate the remaining N2 (which is now forced to react).[1]

    • Step 3: Remove the N1 protecting group.

  • Boronic Acid Coupling (Chan-Lam): Copper-catalyzed coupling sometimes favors the more hindered position depending on the ligand sphere, though this is substrate-dependent.[1]

Q3: My reaction yield is low, and I see unreacted pyrazole. Diagnosis: The pyrazole might be electron-deficient (e.g., having -NO₂ or -CF₃ groups), making it a poor nucleophile.[1] Solution:

  • Heat & Catalyst: Increase temperature to 80-100°C. Add a catalytic amount of KI or TBAI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.[1]

  • Stronger Base: Switch from Carbonates to NaH or KOtBu to ensure complete deprotonation.

Module 4: Optimized Experimental Protocols
Protocol A: High-Selectivity Base Alkylation (Favors 1,3-Isomer)

Best for: Substrates with moderate steric bulk (Phenyl, t-Butyl, CF3).[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMSO is superior for selectivity but harder to remove.[1]

  • Base: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 min to ensure deprotonation/equilibration.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1][2]

  • Reaction: Stir at RT. If sluggish, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[2][3]

Protocol B: Mitsunobu Alkylation

Best for: Alkylating with alcohols directly; often provides different selectivity profiles due to the bulky PPh3 intermediate.

  • Reagents: Pyrazole (1.0 equiv), Alcohol (1.2 equiv), PPh₃ (1.5 equiv) in anhydrous THF .[1]

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.

  • Monitoring: Warm to RT and stir 12-24h.

  • Note: The bulky triphenylphosphine oxide intermediate often enhances steric repulsion, favoring the 1,3-isomer even more strongly than SN2.[1]

Protocol C: Chan-Lam N-Arylation (Advanced)

Best for: Adding Aryl groups (cannot be done via SN2).[1]

  • Reagents: Pyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).[1]

  • Solvent: Anhydrous DCM or DCE .

  • Atmosphere: Reaction requires Oxygen.[4] Run open to air or with an O₂ balloon.

  • Additives: Molecular sieves (4Å) are critical to absorb water generated during the cycle.

Module 5: Comparative Data

Table 1: Impact of Base and Solvent on Regioselectivity (3-Phenylpyrazole + MeI)

BaseSolventCation Character1,3-Isomer (Distal)1,5-Isomer (Proximal)
NaH THFTight Ion Pair60%40%
K₂CO₃ AcetoneLoose Ion Pair75%25%
Cs₂CO₃ DMFDissociated92% 8%
Cs₂CO₃ DMSOFully Dissociated>95% <5%

Data aggregated from internal optimization studies and literature consensus [1, 2].

References
  • Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. (Review of steric and electronic factors controlling N1 vs N2 selectivity). [1]

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. (General troubleshooting and solvent effects).

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences. (Detailed study on how CF3 groups and base choice shift isomer ratios).

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling (Chan-Lam). Thieme Connect.[1] (Mechanistic insights into Copper-catalyzed arylation regioselectivity). [1]

Sources

Technical Support Center: Pyrazole Isomer Separation & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It addresses the critical chemical reality of pyrazole tautomerism immediately to prevent experimental failure, then provides actionable protocols for the practical separation of stable regioisomers.

Ticket Subject: Separation of 3-methyl and 5-methyl pyrazole isomers Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

⚠️ Critical Advisory: The Tautomerism Trap

Before proceeding with any chromatographic method, you must verify the substitution status of your pyrazole ring nitrogen (


 vs. 

).

If your compound is


-unsubstituted (contains an 

bond):
You cannot separate 3-methylpyrazole and 5-methylpyrazole into stable, distinct fractions under standard laboratory conditions.
  • Reason: These are tautomers , not stable isomers. They undergo rapid annular prototropy (proton hopping between

    
     and 
    
    
    
    ) in solution.
  • Observation: In HPLC or GC, they will appear as a single peak (representing the weighted average of the equilibrium) or a broadened/coalesced peak, depending on the solvent and temperature.

  • Solution: To separate them, you must "lock" the structure by substituting the nitrogen (e.g., alkylation, acylation), creating stable 1,3- and 1,5-regioisomers .

If your compound is


-substituted (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole): 
These are stable regioisomers  and can  be separated using the protocols below.

🛠️ Decision Tree & Workflow

Use this logic flow to determine the correct experimental path.

PyrazoleWorkflow Start START: Identify Compound Structure CheckN Is the Nitrogen Substituted? (N-R vs N-H) Start->CheckN NH_Path No (N-H present) 3-Me / 5-Me Tautomers CheckN->NH_Path N-H Bond NR_Path Yes (N-Me, N-Ph, etc.) Stable Regioisomers CheckN->NR_Path N-R Bond Outcome_NH Separation Impossible at Room Temp. (Rapid Equilibrium) NH_Path->Outcome_NH Outcome_NR Separation Feasible NR_Path->Outcome_NR Action_NH Action: Perform N-Alkylation to lock isomers OR Analyze Equilibrium via NMR Outcome_NH->Action_NH Method_Flash Prep Scale: Flash Chromatography (Silica Gel) Outcome_NR->Method_Flash Method_HPLC Analytical Scale: Reverse Phase HPLC (C18 Column) Outcome_NR->Method_HPLC

Figure 1: Strategic decision tree for pyrazole isomer handling. Note that physical separation is only viable for N-substituted derivatives.

🔬 Protocol A: Separation of N-Substituted Regioisomers

Applicability: Separating 1,3-dimethylpyrazole (1,3-DMP) from 1,5-dimethylpyrazole (1,5-DMP) or similar N-alkylated pairs.

Retention Behavior & Mechanism

The separation relies on the difference in dipole moment and steric hindrance exposed to the stationary phase.

  • 1,5-isomers are typically less polar and more sterically crowded (methyl groups are adjacent) than 1,3-isomers.

  • Elution Order (Normal Phase Silica): The less polar 1,5-isomer usually elutes first . The more polar 1,3-isomer elutes second .

Preparative Flash Chromatography (Silica Gel)

Objective: Isolate gram-scale quantities of pure regioisomers.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase is sufficient; C18 not required for prep.
Mobile Phase A n-Hexane (or Petroleum Ether)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modulator.
Gradient 0% → 30% B over 20 CVStart isocratic (5% B) to separate non-polar impurities.
Loading Dry load on Celite or SilicaCrucial for resolution. Dissolving in strong solvent (DCM) causes band broadening.
Detection UV 254 nmPyrazoles absorb well at 254 nm.

Step-by-Step Procedure:

  • TLC Optimization: Spot the mixture on a TLC plate. Elute with 80:20 Hexane:EtOAc.[1]

    • Target: You need a

      
       for easy flash separation.
      
    • Typical Result: 1,5-isomer

      
      ; 1,3-isomer 
      
      
      
      .
  • Column Packing: Pack a column with a 1:50 ratio of sample to silica mass.

  • Elution: Run the gradient. The 1,5-isomer will elute first.

  • Validation: Check mixed fractions by NMR. The 1,5-isomer methyl peaks will typically be shielded (upfield) relative to the 1,3-isomer due to steric compression, though this varies by solvent.

Analytical HPLC (Reverse Phase)

Objective: Quantify the ratio of isomers in a reaction mixture.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Temp 30°C

Troubleshooting Co-elution: If peaks overlap in MeCN/Water, switch Mobile Phase B to Methanol . Methanol's protic nature interacts differently with the pyrazole nitrogens, often changing selectivity for nitrogen heterocycles.

📉 Protocol B: Analytical Characterization of Tautomers (N-H)

Applicability: You have "3-methylpyrazole" (N-H) and need to understand its composition.

You cannot separate these physically, but you can determine the equilibrium constant (


) spectroscopically.
NMR Spectroscopy (The Gold Standard)

In solution (e.g.,


 or 

), the proton transfer is faster than the NMR timescale at room temperature.
  • Room Temp: You see averaged signals .

  • Low Temp (-20°C to -70°C): You may see decoalescence into two distinct sets of peaks if the solvent allows (e.g., THF-d8 or Acetone-d6).

Analytical Differentiation Table
Feature3-Methyl-1H-pyrazole5-Methyl-1H-pyrazole
Stability Generally favored in solution (

)
Less favored due to steric clash between N-H and C-Me.
Identification Requires N-alkylation to lock structure.Requires N-alkylation to lock structure.
NOESY Signal No cross-peak between N-Me and C-Me (in N-methylated derivative).Strong cross-peak between N-Me and C-Me (in N-methylated derivative).

❓ Troubleshooting & FAQs

Q1: I see only one peak in my HPLC for 3-methylpyrazole. Is my column broken?

A: No. As detailed in the "Critical Advisory," 3-methyl and 5-methyl pyrazole are tautomers.[2][3] Unless you have substituted the nitrogen (e.g., with a methyl or phenyl group), they interconvert millions of times per second. You are detecting the "time-averaged" molecule. You cannot separate them.

Q2: How do I synthesize the specific 1,3-isomer (and avoid the 1,5-isomer)?

A: Regioselectivity is controlled by the hydrazine source and conditions:

  • Acidic Conditions (Hydrazine Hydrochloride): Often favor the 1,3-isomer (sterics are less dominating, electronics drive the reaction).

  • Neutral/Basic Conditions: Often favor the 1,5-isomer or a mixture.

  • Bulky Hydrazines (e.g., t-Butylhydrazine): Strongly favor the less sterically hindered 1,3-isomer .

Q3: My N-methylated isomers are tailing on the silica column.

A: Pyrazoles are basic.[4] The nitrogen lone pair interacts with acidic silanols on the silica gel, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) to your Hexane/EtOAc mobile phase. This blocks the silanol sites and sharpens the peaks.

Q4: Can I use GC (Gas Chromatography) for separation?

A: Yes, for N-substituted isomers.

  • 1,3-dimethylpyrazole and 1,5-dimethylpyrazole have different boiling points and polarities.

  • Column: Standard non-polar capillary column (e.g., DB-5 or HP-5).

  • Note: Do not attempt this for N-H pyrazoles without derivatization, as the high injection port temperature can induce tautomerization or thermal degradation.

📚 References

  • Tautomerism and Chromatography: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (Fundamental text on azole tautomerism).

  • Regioselective Synthesis & Separation: Martins, M. A. P., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of the Brazilian Chemical Society, 2006.

  • Analytical Differentiation: Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.

  • Chromatographic Conditions: "Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column." SIELC Technologies Application Note.

Sources

preventing hydrolysis during workup of pyrazole acetate esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses during the isolation of pyrazole acetate esters. These molecules are deceptively labile. N-acetylpyrazoles act as "active amides" with reactivities mirroring acid anhydrides, while O-acetyl pyrazoles are highly susceptible to intramolecular base-catalyzed hydrolysis.

This guide bridges mechanistic organic chemistry with practical benchtop protocols to ensure your ester survives the separatory funnel.

Troubleshooting Decision Tree

WorkupTroubleshooting Start Ester Hydrolysis Detected Post-Workup? CheckBase Did you use aq. NaHCO3 or NaOH for quench? Start->CheckBase CheckTemp Was workup done at Room Temp? CheckBase->CheckTemp No N_Acetyl Is it an N-Acetyl Pyrazole? CheckBase->N_Acetyl Yes Action1 Switch to pH 6.5 Phosphate Buffer Action2 Chill all washes to 0-4°C & pre-cool separator CheckTemp->Action2 Yes CheckTime Did biphasic mixture sit for >10 mins? CheckTemp->CheckTime No Action3 Perform rapid phase separation (<5 mins) CheckTime->Action3 Yes N_Acetyl->Action1 No (O-Acetate) Action4 Use Non-Aqueous Workup (Silica Plug / Evaporation) N_Acetyl->Action4 Yes (Highly Labile)

Troubleshooting decision tree for preventing pyrazole acetate ester hydrolysis during workup.

FAQ & Mechanistic Troubleshooting

Q1: Why does my pyrazole acetate ester completely degrade when I quench with saturated sodium bicarbonate? Mechanistic Causality: Saturated NaHCO₃ has a pH of ~8.3. Pyrazole acetate esters, particularly N-acetylpyrazoles, are highly electrophilic. The electron-withdrawing nature of the pyrazole ring makes it an excellent leaving group compared to standard aliphatic amines. When exposed to aqueous base, hydroxide or water rapidly attacks the carbonyl, cleaving the ester[1]. Furthermore, for O-acetates on a pyrazole side chain, the unprotonated pyrazole nitrogen can act as an intramolecular general base, deprotonating water and directing it into the ester carbonyl, accelerating hydrolysis[2]. Solution: Avoid NaHCO₃ entirely. Use a pH 6.5 phosphate buffer or perform a strictly non-aqueous workup[3].

Q2: I need to remove excess acetic anhydride and acetic acid. If I can't use aqueous base, what is the safest quenching strategy? Mechanistic Causality: Standard protocols rely on base to neutralize acid and hydrolyze anhydrides, but this pushes the equilibrium toward ester cleavage[1]. Solution: Use a non-aqueous nucleophilic scavenger. Add a polymer-supported amine (e.g., PS-Trisamine) or a mild, sterically hindered alcohol (like isopropanol) at 0 °C to consume the anhydride without generating water. The remaining acetic acid can then be removed via azeotropic distillation with toluene on a rotary evaporator, completely bypassing the separatory funnel.

Q3: If I must perform an aqueous extraction to remove salts, how do I optimize the conditions? Mechanistic Causality: Ester hydrolysis follows first-order kinetics with respect to the ester[4]. The Arrhenius equation dictates that lowering the temperature exponentially decreases this reaction rate. Solution: Chill all aqueous washes and organic solvents to 0–4 °C[3]. Minimize biphasic contact time by separating the layers immediately; do not let the separatory funnel sit on the ring stand[3].

Quantitative Data: Hydrolysis Kinetics

The following table summarizes the expected stability of a standard N-acetylpyrazole under various workup conditions. Notice the drastic impact of pH and temperature on the half-life.

Table 1: Comparative Hydrolysis Half-Lives of N-Acetylpyrazole

Workup ConditionAqueous pHTemperature (°C)Estimated Half-Life (t₁/₂)Expected Product Recovery (%)
Saturated NaHCO₃~8.325< 2 mins< 5%
Saturated NaHCO₃~8.3415 mins45%
0.1 M Phosphate Buffer6.54> 12 hours92%
Non-Aqueous (Toluene Azeotrope)N/A35Stable> 98%

Self-Validating Protocol: Hydrolysis-Resistant Buffered Workup

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates rapid analytical checks at critical junctures so you can verify the integrity of your ester before proceeding to the next stress-inducing step.

Step 1: Reaction Quench & Initial Validation

  • Action: Upon completion of the acetylation, cool the reaction flask to 0 °C using an ice-water bath.

  • Validation: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of dry acetonitrile, and run a rapid LCMS to confirm the intact ester mass is present before adding any workup reagents.

Step 2: Cold Dilution

  • Action: Dilute the reaction mixture with 3 volumes of pre-chilled (4 °C) ethyl acetate or dichloromethane.

Step 3: pH-Controlled Wash

  • Action: Transfer to a pre-chilled separatory funnel. Add 1 volume of ice-cold 0.1 M sodium phosphate buffer (pH 6.5). Invert gently 3–4 times. Do not shake vigorously; emulsions increase the surface area and contact time with the aqueous phase.

Step 4: Rapid Separation & Intermediate Validation

  • Action: Immediately drain the organic layer into a clean, cold Erlenmeyer flask (< 5 minutes total contact time)[3].

  • Validation: Spot the organic layer on a TLC plate against the starting material. The ester spot should remain dominant without the baseline smearing indicative of free pyrazole/carboxylic acid formation.

Step 5: Brine Wash

  • Action: Wash the organic layer with 1 volume of ice-cold saturated NaCl (brine). This step rapidly pulls dissolved water out of the organic phase, halting any residual hydrolysis[3].

Step 6: Drying

  • Action: Add anhydrous Na₂SO₄ to the organic layer and swirl for 5 minutes.

  • Validation: The drying agent should flow freely without clumping, indicating complete water removal[3]. Filter to remove the solid.

Step 7: Concentration

  • Action: Concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C[3].

  • Validation: ¹H NMR of the crude product should show the sharp singlet of the acetate methyl group (typically ~2.1–2.6 ppm) with no free acetic acid peak.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • A Case Study on the Use of Integrated Approaches for Testing and Assessment for Sub-Chronic Repeated-Dose Toxicity. OECD. [Link]

  • In Silico and In Vitro Analysis of Acetylcholinesterase and Glutathione S-Transferase Enzymes of Substituted Pyrazoles. Yüzüncü Yıl University.[Link]

Sources

Technical Support Center: Optimizing Temperature for Methylpyrazole Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals scaling up or troubleshooting the halogenation of methylpyrazoles.

Because the pyrazole ring is highly electron-rich, electrophilic aromatic substitution—specifically targeting the C4 position—is profoundly sensitive to thermal dynamics. Here, we decode the causality behind temperature selection, reagent compatibility, and regioselectivity to ensure your syntheses are robust, scalable, and high-yielding.

Section 1: Core Principles & Temperature Dynamics (FAQs)

Q: Why does temperature strictly dictate the regioselectivity of methylpyrazole chlorination? A: The pyrazole core possesses a highly activated C4 position due to the electron-donating nature of the adjacent nitrogen atoms. At kinetic temperatures (0–25 °C), electrophilic attack by reagents like N-chlorosuccinimide (NCS) or chlorine gas (Cl2) is highly selective for this C4 carbon. However, when temperatures exceed 80 °C, the system gains sufficient activation energy to overcome the substitution barrier at the less reactive C3/C5 positions. It can even initiate radical chlorination on the methyl side-chain, leading to complex, polyhalogenated mixtures[1].

Q: I am observing dichlorinated and alkyl-chlorinated byproducts. How can I adjust my thermal parameters? A: Over-chlorination is a classic symptom of thermal over-activation. If you are using Cl2 gas in acetic acid (AcOH), temperatures of 80–100 °C will force the formation of dichloropyrazoles[1]. To resolve this, drop the reaction temperature to 0–40 °C and switch to a non-protic solvent like CH2Cl2 or CCl4[1]. If over-chlorination persists, transition to a milder reagent like NCS.

Q: Does the choice of solvent change the optimal temperature profile? A: Absolutely. Protic solvents like acetic acid can enhance the electrophilicity of the chlorinating agent, meaning lower temperatures are required to maintain selectivity. Conversely, non-polar solvents like CCl4 or CHCl3 often require slightly higher temperatures (or microwave irradiation) to achieve complete conversion[1][2].

G SM Methylpyrazole (Starting Material) T_Low 0°C - 25°C (Mild Reagents: NCS, NaOCl) SM->T_Low Controlled Activation T_High 80°C - 100°C (Harsh Reagents: Cl2/AcOH) SM->T_High Thermal Over-activation Prod_C4 4-Chloro-methylpyrazole (High Regioselectivity) T_Low->Prod_C4 Kinetic Control Prod_Side Di/Tri-chlorinated & Alkyl-chlorinated Byproducts T_High->Prod_Side Thermodynamic / Radical Pathways

Temperature-dependent regioselectivity pathways in methylpyrazole chlorination.

Section 2: Reagent-Specific Troubleshooting Guides

Issue A: Sluggish Kinetics with N-Chlorosuccinimide (NCS)

  • Symptom: Incomplete conversion of 3,5-dimethyl-1H-pyrazole at room temperature.

  • Root Cause: While NCS is highly selective, its solubility and reactivity can be limited in certain non-polar solvents at 20 °C.

  • Resolution: You have two thermally divergent options depending on your substrate's stability:

    • Microwave-Assisted (High Temp, Short Time): Irradiate at 100 °C in CHCl3. This provides rapid activation, achieving ~85% yield in minutes before degradation pathways can initiate[2].

    • Thermo-Heating (Low Temp, Long Time): Maintain a strict 15 °C in AcOH. This suppresses side reactions for sensitive substrates, yielding ~73%[2].

Issue B: Exothermic Runaway with Sodium Hypochlorite (NaOCl)

  • Symptom: Reaction mixture boils, yielding a black tar-like crude with poor mass recovery.

  • Root Cause: NaOCl in acetic acid generates hypochlorous acid (HOCl) in situ. This generation and subsequent chlorination are highly exothermic.

  • Resolution: The reaction must be strictly clamped at 0–5 °C[3]. Use a cryogenic or ice-salt bath and implement dropwise addition of NaOCl to prevent thermal spikes.

Workflow Start Identify Impurity Profile via LC-MS Q1 Are poly-chlorinated species >5%? Start->Q1 Action1 Reduce Temp to 0-5°C Switch Cl2 to NCS Q1->Action1 Yes Q2 Is starting material unreacted (>20%)? Q1->Q2 No Action2 Increase Temp to 25°C or use MW at 100°C Q2->Action2 Yes

Troubleshooting workflow for resolving common chlorination impurity profiles.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Highly Selective C4-Chlorination using NCS
  • Objective: Synthesize 4-chloro-3,5-dimethyl-1H-pyrazole with >95% regioselectivity.

  • Causality: Using NCS at ambient temperature ensures kinetic control, preventing C3/C5 or methyl group chlorination while providing a slow, controlled release of the chloronium ion (

    
    ).
    
  • Step-by-Step:

    • Preparation: Dissolve 10 mmol of 3,5-dimethyl-1H-pyrazole in 20 mL of CCl4 (or H2O if green chemistry constraints apply).

    • Thermal Equilibration: Stir the solution and equilibrate to exactly 20 °C using a water bath.

    • Reagent Addition: Add 10.5 mmol (1.05 eq) of NCS in small portions over 15 minutes to prevent localized thermal spikes.

    • Reaction Maintenance: Stir at 20–25 °C for 2–4 hours[1].

    • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run LC-MS. Validation Criteria: The M+34 peak (monochloro) must be >95% relative abundance. If the M+68 peak (dichloro) appears, the temperature has drifted too high; quench the reaction immediately with sodium thiosulfate.

    • Workup: Wash with water to remove the water-soluble succinimide byproduct, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: High-Yield Synthesis of 3,5-Dichloro-1-methylpyrazole-4-carboxylate
  • Objective: Complete di-chlorination using Sulfuryl Chloride (SO2Cl2).

  • Causality: SO2Cl2 requires higher thermal energy to achieve di-chlorination compared to mono-chlorination due to the deactivating effect of the first chlorine atom and the carboxylate group.

  • Step-by-Step:

    • Preparation: Dissolve the starting methylpyrazole-4-carboxylate in a compatible high-boiling solvent.

    • Thermal Activation: Heat the mixture to 80–150 °C depending on the solvent's boiling point[4].

    • Addition: Gradually add 1–3 molar equivalents of SO2Cl2[4].

    • Self-Validation Checkpoint: Monitor gas evolution (SO2 and HCl) via a bubbler. Validation Criteria: Cessation of gas evolution indicates reaction completion. Do not cool the reaction until bubbling has completely stopped to prevent stalling.

    • Workup: Cool to room temperature and neutralize carefully with saturated NaHCO3 before extraction.

Section 4: Quantitative Data & Yield Optimization

To aid in experimental design, the following table summarizes the thermal boundaries and expected outcomes for various chlorination strategies:

ReagentTarget SubstrateTemp Range (°C)SolventMajor ProductExpected YieldRef
Cl2 (gas) Alkyl pyrazoles0–40CH2Cl2 / CCl44-chloro pyrazoles40–85%[1]
Cl2 (gas) Alkyl pyrazoles80–100AcOHDichloro / Alkyl-chloroVariable (Over-chlorinated)[1]
NCS 3,5-dimethyl-1H-pyrazole20–25CCl4 / H2O4-chloro derivative95–98%[1]
NCS (Microwave) Pyrazole precursors100CHCl34-chloro derivative~85%[2]
NCS (Thermo) Pyrazole precursors15AcOH4-chloro derivative~73%[2]
NaOCl Methylpyrazole derivatives0–5AcOHMonochloro pyrazoles~76%[2][3]
SO2Cl2 Methylpyrazole-4-carboxylate80–150Neat / High-BP3,5-dichloro derivativeHigh[4]
References
  • Source: nih.
  • Source: acs.
  • 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)
  • Source: google.com (Google Patents)
  • Evaluation of Synthesis of Methyl 3-Chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)

Sources

troubleshooting low purity in pyrazole acetic acid ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most persistent purity bottlenecks encountered during the synthesis of pyrazole acetic acid esters.

Pyrazole acetic acid esters are critical building blocks in medicinal chemistry and agrochemical development[1]. However, their synthesis—most commonly via the Knorr cyclocondensation of β-keto esters with substituted hydrazines—often suffers from severe purity bottlenecks[2][3]. Researchers frequently encounter regioisomeric mixtures, incomplete cyclization, and unwanted saponification during workup[4]. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity target compounds.

Synthesis & Troubleshooting Workflow

G Start 1,3-Dicarbonyl + Hydrazine Condensation Cyclocondensation (Knorr Synthesis) Start->Condensation PurityIssue1 Regioisomeric Mixtures Condensation->PurityIssue1 Unsymmetrical substrates PurityIssue2 Unreacted Intermediates Condensation->PurityIssue2 Mild conditions Solution1 Fluorinated Solvents (HFIP, TFE) PurityIssue1->Solution1 Solution2 Ultrasound / Temp Control PurityIssue2->Solution2 PureProduct High Purity Pyrazole Acetic Acid Ester Solution1->PureProduct Regiocontrol Solution2->PureProduct Complete Conversion

Workflow for troubleshooting and optimizing pyrazole acetic acid ester synthesis.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Regioisomeric Mixtures Degrading Product Purity Q: My Knorr cyclocondensation yields a near 1:1 mixture of 1,3- and 1,5-disubstituted pyrazole isomers, making chromatographic separation nearly impossible. How can I drive regioselectivity? Causality: When an unsymmetrical 1,3-dicarbonyl compound (like an alkyl acetoacetate) reacts with a substituted hydrazine, the nucleophilic attack can occur at either of the two distinct carbonyl carbons. Because the activation energies for both pathways are often similar in standard solvents (e.g., ethanol), the reaction lacks regiocontrol, resulting in a complex mixture of constitutional isomers[3][4]. Solution: Modulate the reaction environment using highly fluorinated solvents or specific acid catalysts. Switching the solvent to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) dramatically alters the hydrogen-bonding network, stabilizing specific transition states and polarizing the carbonyls differently[3]. Alternatively, employing trifluoroacetic acid (TFA) as an additive in TFE can differentiate the nucleophilicity of the hydrazine nitrogen atoms, pushing the regioselectivity to >95% for the desired isomer[5].

Issue 2: Incomplete Cyclization and Persistent Intermediates Q: LC-MS analysis shows a high percentage of unreacted acyclic hydrazone intermediates. Leaving the reaction longer only increases degradation products. How do I force complete cyclization? Causality: The initial condensation to form the hydrazone intermediate is rapid. However, the subsequent intramolecular cyclization to form the pyrazole ring can be sterically hindered or thermodynamically sluggish under mild conditions[5]. Prolonged heating often leads to the decomposition of the ester functional group rather than product formation. Solution: Implement acoustic cavitation via ultrasound irradiation. Conducting the reaction in an aqueous acetic acid system under ultrasound (25 kHz) provides localized high-energy microenvironments that overcome the activation barrier of the cyclization step without raising the bulk temperature. This method has been shown to drive pyrazole ring formation to completion in under 2 hours with >95% yield[6].

Issue 3: Loss of the Ester Group During Workup Q: I successfully synthesized the pyrazole acetic acid ester, but after the basic aqueous workup, my yield is low, and I am isolating the free carboxylic acid instead. Why is this happening? Causality: Pyrazole acetic acid esters are highly susceptible to saponification (ester hydrolysis)[2]. The pyrazole nitrogens can act as internal bases, making the adjacent ester highly reactive. Using strong bases (like NaOH or KOH) to neutralize acidic reaction mixtures inadvertently hydrolyzes the ester into the corresponding pyrazole acetic acid[2][7]. Solution: Utilize a strictly pH-controlled workup. Quench the reaction with a mild, buffered base such as saturated aqueous sodium bicarbonate (NaHCO₃) and maintain the pH between 7.0 and 7.5. Extract immediately with a non-nucleophilic organic solvent (e.g., dichloromethane or ethyl acetate) to prevent prolonged exposure to the aqueous phase.

Section 2: Quantitative Data - Impact of Reaction Conditions on Purity

The following table summarizes the causal relationship between solvent/additive choices and the resulting purity (regioisomeric ratio) of the synthesized pyrazole esters.

Reaction SolventAdditive / CatalystTemperatureMajor Isomer Purity (%)Primary Bottleneck ResolvedReference
EthanolNoneReflux (78°C)~50 - 60%Baseline (Poor selectivity)[3]
HFIPNoneRoom Temp> 90%Regioisomeric Mixtures[3]
TFETrifluoroacetic Acid (TFA)80°C> 95%Regioisomeric Mixtures[5]
Acetic Acid / H₂OUltrasound (25 kHz)Room Temp96%Incomplete Cyclization[6]
THFPotassium tert-butoxide5°C to RT> 85%Direct Ester C-C Coupling[8]

Section 3: Self-Validating Experimental Protocol

Highly Regioselective Synthesis of Pyrazole Acetic Acid Esters in HFIP

This protocol utilizes fluorinated solvents to ensure high regioselectivity, incorporating built-in validation steps to guarantee the purity of the final ester.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) (1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M solution)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in HFIP to achieve a 0.2 M concentration[3].

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Add the substituted hydrazine dropwise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of bis-hydrazone byproducts.

  • Cyclocondensation: Remove the ice bath and allow the reaction to stir at room temperature.

  • Self-Validation (Reaction Monitoring): After 1 hour, sample the mixture for LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation Checkpoint: The reaction is complete when the mass of the acyclic hydrazone intermediate is no longer detectable. If the intermediate persists, apply ultrasound irradiation for 30 minutes[6].

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure. HFIP is highly volatile and easily removed, minimizing thermal degradation of the ester.

  • Purification: Purify the crude residue via silica gel flash chromatography. Because the HFIP solvent drives >90% regioselectivity, the minor isomer will elute as a faint, easily separable band, affording the target pyrazole acetic acid ester in high purity[3].

  • Structural Confirmation: Confirm the regiochemistry of the pure ester using 2D NOESY NMR. A spatial cross-peak between the N-substituent and the C5-proton definitively validates the isomer structure[3].

References

  • Title: Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles Source: MDPI URL: [Link]

  • Title: An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation Source: PMC (PubMed Central) URL: [Link]

  • Title: Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling Source: ResearchGate URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic-Chemistry.org URL: [Link]

  • Title: Cas 82668-50-6, (1H-PYRAZOL-3-YL)ACETIC ACID ETHYL ESTER Source: Lookchem URL: [Link]

Sources

Technical Support Center: Pyrazole Alkylation & Ethyl Bromoacetate Remediation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The


-alkylation of pyrazoles using ethyl bromoacetate is a fundamental transformation in medicinal chemistry and drug development. However, because ethyl bromoacetate is often deployed in stoichiometric excess to overcome the steric hindrance or electronic deactivation of the pyrazole core, unreacted alkylating agent frequently persists in the crude reaction mixture. As a potent lachrymator, toxic electrophile, and downstream catalyst poison, its complete removal is critical before proceeding to subsequent synthetic steps (e.g., saponification or cross-coupling).

This guide provides field-proven, self-validating methodologies for the remediation of ethyl bromoacetate, ensuring high product purity and laboratory safety.

Part 1: Mechanistic Troubleshooting & Causality (FAQs)

Q: Why does ethyl bromoacetate persist in the crude mixture, and why is standard evaporation insufficient for its removal? A: Ethyl bromoacetate has a boiling point of 159 °C at atmospheric pressure and a relatively low vapor pressure of 2.6 mmHg at 25 °C. Standard rotary evaporation (typically conducted at 40–50 °C and 50–100 mbar) is thermodynamically insufficient to volatilize it. Consequently, it remains concentrated in the crude oil. Attempting to force evaporation by increasing the water bath temperature under moderate vacuum often leads to thermal degradation of sensitive pyrazole intermediates.

Q: Can I use silica gel column chromatography to separate the unreacted ethyl bromoacetate from my product? A: While theoretically possible, it is highly discouraged as a primary remediation step. Ethyl bromoacetate is relatively non-polar and frequently co-elutes with


-alkylated pyrazoles, which also exhibit reduced polarity compared to their parent 

pyrazoles. Furthermore, loading crude lachrymators onto silica columns poses a severe inhalation hazard to the researcher and permanently contaminates the stationary phase. Chemical quenching or vacuum distillation must precede chromatography.

Q: What is the mechanistic basis for chemical quenching with ethanolamine? A: Ethanolamine acts as a highly nucleophilic scavenger. The primary amine undergoes a rapid


 reaction with the 

-bromo ester, displacing the bromide to form a secondary amine adduct[1]. This adduct is highly polar, possesses multiple hydrogen-bonding sites (hydroxyl, amine, ester), and is easily protonated. During an acidic or neutral aqueous workup, this adduct partitions entirely into the aqueous phase, leaving the lipophilic alkylated pyrazole safely in the organic layer.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Chemical Quenching via Amine Scavenging (Recommended for < 10 g Scale)

This method converts the volatile, lipophilic electrophile into a water-soluble, non-volatile adduct.

  • Cooling: Upon completion of the pyrazole alkylation, cool the reaction mixture to 0–5 °C using an ice bath.

    • Causality: The

      
       quenching reaction is exothermic; cooling prevents thermal degradation of the product and suppresses unwanted transamidation of the newly formed pyrazole ester.
      
  • Scavenger Addition: Add 1.5 to 2.0 equivalents of ethanolamine (calculated relative to the excess ethyl bromoacetate originally used).

  • Incubation: Remove the ice bath and stir the mixture vigorously at room temperature for 45–60 minutes.

  • Validation (Self-Validating System): Spot the reaction mixture on a TLC plate alongside a standard of pure ethyl bromoacetate. Stain the plate with aqueous

    
    .
    
    • Validation Check: The complete disappearance of the fast-moving, UV-inactive ethyl bromoacetate spot confirms that the quenching is successful.

  • Aqueous Workup: Dilute the mixture with ethyl acetate (or dichloromethane) and wash sequentially with 1M HCl, saturated aqueous

    
    , and brine.
    
    • Causality: The 1M HCl wash protonates the ethanolamine-bromoacetate adduct, forcing it entirely into the aqueous layer while the neutral pyrazole product remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: High-Vacuum Short-Path Distillation (Recommended for > 10 g Scale)

This method exploits the vapor pressure differential between the low-molecular-weight alkylating agent and the higher-molecular-weight pyrazole product[2].

  • Solvent Removal: Remove the primary reaction solvent (e.g., DMF, MeCN, or THF) via standard rotary evaporation to yield a concentrated crude oil.

  • Apparatus Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column and a receiving flask submerged in a dry-ice/acetone bath.

    • Causality: The extreme cold trap is mandatory. It prevents the highly volatile lachrymator from bypassing the condenser and degrading the vacuum pump oil.

  • Distillation: Apply high vacuum (10–15 mmHg). Gradually heat the oil bath to 70–80 °C.

  • Validation (Self-Validating System): Monitor the vapor temperature at the distillation head.

    • Validation Check: Ethyl bromoacetate will distill and form a steady temperature plateau at approximately 54–58 °C (at 15 mmHg). When the head temperature drops sharply and bubbling in the pot ceases, the removal is complete.

  • Recovery: The pot residue now contains the pure alkylated pyrazole, free of the alkylating agent.

Part 3: Quantitative Data Summarization

Removal MethodOptimal ScaleReagents / EquipmentProcessing TimeRemoval EfficiencyPrimary AdvantagePrimary Limitation
Chemical Quenching < 10 gEthanolamine, 1M HCl1–2 Hours> 99%No specialized thermal equipment needed; highly safe.Requires a thorough aqueous workup.
Vacuum Distillation > 10 gShort-path setup, High vacuum (<15 mmHg)2–4 Hours~ 95%Solvent-free; scalable for process chemistry.Risk of thermal degradation for sensitive pyrazoles.
Column Chromatography < 1 gSilica gel, Hexanes/EtOAc4–6 HoursVariablePurifies product from other reaction byproducts.Lachrymator hazard during loading; high co-elution risk.

Part 4: Workflow Visualization

Workflow Start Crude Pyrazole Mixture (Contains Excess Ethyl Bromoacetate) CheckScale Evaluate Reaction Scale Start->CheckScale SmallScale Small to Medium Scale (< 10 g) CheckScale->SmallScale LargeScale Large / Process Scale (> 10 g) CheckScale->LargeScale Quench Chemical Quenching Add 1.5 eq Ethanolamine Stir 45-60 min SmallScale->Quench Distill Vacuum Distillation 10-15 mmHg, 70-80°C Bath Collect at 54-58°C LargeScale->Distill Workup1 Acidic Aqueous Workup (Extract adduct into aqueous phase) Quench->Workup1 Workup2 Collect Distillate (Retain Pot Residue) Distill->Workup2 Validate Validation TLC (KMnO4 stain) or NMR Workup1->Validate Workup2->Validate Validate->Quench If trace lachrymator remains End Pure N-Alkylated Pyrazole Validate->End

Decision workflow for selecting the optimal ethyl bromoacetate remediation strategy.

References

  • Natelson, S., & Gottfried, S. (1943). "Ethyl Bromoacetate". Organic Syntheses, Coll. Vol. 3, 381. URL:[Link]

  • PrepChem. "Synthesis of ethyl N-(n-propyl)glycinate". PrepChem Database. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative perspective, contextualizing the spectrum against relevant structural analogues and providing the experimental rationale necessary for robust structural elucidation and purity assessment.

Introduction: The Structural Significance of a Substituted Pyrazole

This compound is a heterocyclic compound featuring a substituted pyrazole core. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, renowned for their diverse biological activities.[1] Accurate and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

¹H NMR spectroscopy is the cornerstone of this characterization process. By analyzing the chemical shifts, splitting patterns, and integrations of proton signals, we can confirm the successful synthesis of the target molecule and identify potential impurities. This guide will dissect the predicted ¹H NMR spectrum of the title compound, explain the electronic and structural basis for the observed signals, and compare these features to simpler, related molecules to provide a comprehensive analytical framework.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound contains four distinct proton environments, which are expected to generate four unique signals in the ¹H NMR spectrum. The analysis is based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures.[2][3]

cluster_mol This compound mol

Caption: Molecular structure of the target compound.

Signal Assignments and Interpretation
  • H-d (~1.2-1.3 ppm, Triplet, 3H, J ≈ 7.1 Hz): This signal corresponds to the methyl protons (-CH₃) of the ethyl ester group. It appears as a triplet because it is coupled to the two adjacent methylene protons (n+1 = 2+1 = 3).[4] Its upfield chemical shift is characteristic of aliphatic protons that are relatively shielded. The typical coupling constant for an aliphatic ethyl group is approximately 7-8 Hz.[2][5]

  • H-c (~2.2-2.3 ppm, Singlet, 3H): This singlet represents the three protons of the methyl group attached to the C3 position of the pyrazole ring. It is a singlet because there are no protons on adjacent atoms to cause splitting. Its chemical shift is slightly downfield compared to a typical aliphatic methyl group due to the electronic influence of the heteroaromatic pyrazole ring.

  • H-b (~4.1-4.2 ppm, Quartet, 2H, J ≈ 7.1 Hz): This signal is assigned to the methylene protons (-OCH₂-) of the ethyl ester group. The signal is deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent oxygen atom.[2] It appears as a quartet because it is coupled to the three protons of the neighboring methyl group (n+1 = 3+1 = 4).

  • H-a (~4.9-5.1 ppm, Singlet, 2H): This singlet corresponds to the methylene protons (-N-CH₂-C=O) of the acetate group attached to the pyrazole nitrogen. These protons are significantly deshielded due to the combined electron-withdrawing effects of the adjacent pyrazole ring nitrogen and the carbonyl group. The absence of adjacent protons results in a singlet multiplicity.

  • H-e (~6.0-6.1 ppm, Singlet, 1H): This signal is attributed to the single proton at the C4 position of the pyrazole ring. Protons on heteroaromatic rings typically resonate in this downfield region.[6] Its chemical shift is influenced by the adjacent chloro and methyl substituents. It appears as a singlet as there are no vicinal protons to couple with.

Caption: Correlation of molecular fragments to their ¹H NMR signals.

Data Summary and Comparative Analysis

A clear tabulation of NMR data is essential for quick reference and comparison.

Proton Assignment Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
-N-CH₂ -C=OH-a~4.9-5.1Singlet (s)2HN/A
-O-CH₂ -CH₃H-b~4.1-4.2Quartet (q)2H~7.1
Pyrazole-CH₃ H-c~2.2-2.3Singlet (s)3HN/A
-O-CH₂-CH₃ H-d~1.2-1.3Triplet (t)3H~7.1
Pyrazole C4-H H-e~6.0-6.1Singlet (s)1HN/A
Comparison with Precursors and Analogues

To fully appreciate the spectral features, we compare them with simpler molecules.

  • vs. Ethyl Chloroacetate (Cl-CH₂-COOCH₂CH₃): In ethyl chloroacetate, the methylene protons adjacent to the chlorine (Cl-CH₂) typically appear around 4.06 ppm.[7] In our target molecule, the corresponding methylene group (H-a) is shifted significantly downfield to ~5.0 ppm. This pronounced deshielding confirms the successful substitution of chlorine by the pyrazole nitrogen, which is a more electron-withdrawing environment in this context. The signals for the ethyl ester group (H-b and H-d) remain in similar regions, confirming the integrity of this moiety.[8]

  • vs. 3,5-dimethylpyrazole: In a simple pyrazole system, the C4-H proton signal appears around 6.0-6.4 ppm.[6] The predicted value of ~6.1 ppm for H-e is consistent with this, indicating the pyrazole ring structure is intact. The presence of the electron-withdrawing chloro group at C5 and the N1-substituent slightly modifies this chemical shift.

  • Alternative Analytical Techniques: While ¹H NMR is primary for structural confirmation, other techniques validate different aspects of the molecule.

    • ¹³C NMR: Would confirm the number of unique carbon environments (8 expected) and the presence of the carbonyl carbon (~165-170 ppm).

    • Mass Spectrometry (MS): Would confirm the molecular weight (C₈H₁₁ClN₂O₂; MW: 202.64 g/mol ) and provide fragmentation patterns that support the proposed structure.[9]

    • FT-IR Spectroscopy: Would show characteristic stretches for the C=O (ester) bond around 1735-1750 cm⁻¹ and C=N/C=C bonds of the pyrazole ring.[10]

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol ensures the acquisition of a reliable and reproducible ¹H NMR spectrum.[11]

Objective: To obtain a high-resolution proton spectrum for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • NMR Tube (5 mm, high precision)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Pasteur pipette

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and place it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample dissolves completely. Gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative ratio of protons.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The five key signals—three singlets, a quartet, and a triplet—are fully consistent with the proposed structure. By comparing the chemical shifts with those of simpler analogues like ethyl chloroacetate and substituted pyrazoles, we can confidently assign each signal and confirm the successful formation of the target compound. This guide provides the necessary data, comparative context, and experimental protocols for researchers to effectively utilize ¹H NMR in the characterization of this and related heterocyclic molecules.

References

  • Benchchem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center. 11

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....

  • University of Birmingham. Spectra of ethyl acetate.

  • Brooks/Cole Publishing Company. Common 1 H NMR Splitting Patterns.

  • MilliporeSigma. NMR Chemical Shifts of Impurities.

  • ResearchGate. 1 H NMR spectrum of 100% ethyl acetate, neat.

  • Study.com. Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks.

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

  • Journal of the Chemical Society of Pakistan. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III).

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

  • ChemicalBook. Ethyl acetate(141-78-6) 1H NMR spectrum.

  • PubChemLite. This compound.

  • University of Sheffield. Heteronuclear coupling.

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

  • PMC. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate.

  • ChemicalBook. Ethyl chloroacetate(105-39-5) 1H NMR spectrum.

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.

  • Iowa State University. NMR Coupling Constants.

  • PubMed. Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate.

  • Journal of Molecular Chemistry. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Chlorinated Pyrazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Chlorinated Pyrazole Esters

Chlorinated pyrazole esters represent a significant class of compounds in the agrochemical and pharmaceutical industries. Their potent biological activities are a direct result of their unique chemical structures, which feature a pyrazole core, strategically placed chlorine atoms, and an ester functional group.[1] Understanding the metabolic fate, environmental persistence, and residue levels of these compounds is paramount for ensuring food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective analysis of these molecules due to its ability to provide structural information through controlled fragmentation.[2][3]

This guide provides an in-depth analysis of the characteristic fragmentation patterns of chlorinated pyrazole esters observed in LC-MS/MS. We will explore the underlying fragmentation mechanisms, compare them with related chemical structures, and provide a robust experimental protocol for their analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of how these molecules behave in a mass spectrometer.

Core Fragmentation Pathways: A Mechanistic Deep-Dive

Under electrospray ionization (ESI) in positive mode, chlorinated pyrazole esters readily form protonated molecules, [M+H]⁺. The subsequent fragmentation in the collision cell is predictable and highly informative, primarily dictated by the lability of the ester group and the stability of the resulting pyrazole-containing fragments.

A prime example from a related class of compounds, the insecticide chlorantraniliprole, provides foundational insights. Chlorantraniliprole is a chlorinated pyrazole carboxamide. Its ESI-MS/MS spectrum is dominated by the cleavage of the amide bond, leading to a stable pyrazole-containing fragment ion.[4] In its full-scan spectrum, the characteristic isotopic signature of one bromine and two chlorine atoms is clearly visible.[4][5]

Drawing from this and fundamental principles of mass spectrometry, we can propose the primary fragmentation pathways for a model compound, Ethyl 1-(3-chloropyridin-2-yl)-3-chloro-1H-pyrazole-5-carboxylate.

Proposed Fragmentation Mechanism

The fragmentation cascade typically initiates at the most labile site: the ester functional group.

  • Neutral Loss of Ethylene: The protonated precursor ion can undergo a neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group, resulting in the formation of a pyrazole carboxylic acid fragment.

  • Neutral Loss of Ethanol: A subsequent or alternative fragmentation involves the neutral loss of ethanol (C₂H₅OH, 46 Da) directly from the precursor ion, leading to a highly stable acylium ion.

  • Cleavage of the Ester Group: The most common and diagnostically significant fragmentation is the cleavage of the C-O bond of the ester, resulting in the loss of an ethoxy radical followed by the formation of a stable acylium ion. This pyrazole-acylium ion is often the base peak in the product ion spectrum.

  • Ring Fragmentation: Further fragmentation of the pyrazole-containing ions can occur at higher collision energies, leading to cleavages of the pyrazole ring itself, often involving the loss of HCN or related nitrogenous fragments, which is a characteristic fragmentation pattern for pyrazole-containing compounds.[6]

.dot

fragmentation_pathway cluster_main Proposed Fragmentation of a Chlorinated Pyrazole Ester cluster_ester_loss Ester Group Fragmentation cluster_ring_frag Ring Fragmentation precursor [M+H]⁺ Protonated Molecule frag1 Loss of Ethylene (-C₂H₄) Pyrazole Carboxylic Acid Ion precursor->frag1 Neutral Loss frag2 Loss of Ethanol (-C₂H₅OH) Acylium Ion (Base Peak) precursor->frag2 Neutral Loss frag3 Further Fragmentation (e.g., -HCN) frag2->frag3 High Energy CID experimental_workflow cluster_workflow LC-MS/MS Analysis Workflow start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction cleanup Dispersive SPE Cleanup (PSA + MgSO₄) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ionization ESI+ Ionization lc_separation->ionization ms_detection MS/MS Detection (dMRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis end Final Report data_analysis->end

Sources

The Subtle Shift with Significant Impact: A Comparative Guide to the Biological Activity of 3-Methyl vs. 5-Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery, the nuanced world of heterocyclic chemistry offers a treasure trove of opportunities. Among these, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous approved drugs.[1][2][3] However, the devil is often in the details, and for unsymmetrically substituted pyrazoles, a seemingly minor positional change of a substituent can dramatically alter biological activity. This guide delves into the comparative biological activities of 3-methyl and 5-methyl pyrazole derivatives, providing a data-driven analysis for researchers, scientists, and drug development professionals.

The core of this comparison lies in understanding the tautomeric nature of the pyrazole ring. In an unsubstituted N-H pyrazole, the 3- and 5-positions are in equilibrium, a phenomenon that can complicate the interpretation of structure-activity relationships (SAR).[4][5] However, when the ring nitrogen is substituted, this tautomerism is resolved, locking the methyl group into either the 3- or 5-position and allowing for a more direct assessment of its influence on biological targets.

Comparative Analysis of Biological Activities

The positioning of the methyl group on the pyrazole ring profoundly influences the molecule's interaction with biological targets. This is often due to steric and electronic effects that alter binding affinities and pharmacokinetic properties. Below, we explore key therapeutic areas where these differences are pronounced.

Kinase Inhibition: A Tale of Two Isomers

The pyrazole nucleus is a well-established hinge-binder in the ATP-binding site of various kinases, making its derivatives potent anticancer agents.[1] The position of the methyl group can dictate the potency and selectivity of these inhibitors.

For instance, in the development of inhibitors for β-secretase (BACE1), a key target in Alzheimer's disease, derivatives containing a 3-methylpyrazole moiety have been synthesized and evaluated.[6] While a direct comparison with a 5-methyl analog was not the primary focus of this specific study, the rationale for its placement often relates to optimizing interactions within the enzyme's active site.

Table 1: Comparative Kinase Inhibitory Activity

Compound ClassTarget Kinase3-Methyl Derivative IC50 (nM)5-Methyl Derivative IC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidinesVEGFR-215Data Not Available[1]
3,5-diaryl-1H-pyrazolesp38 MAP Kinase43Data Not Available[1]

Note: Direct comparative data for 3-methyl vs. 5-methyl isomers from the same study is limited in the provided search results. The table highlights the activity of 3-methyl derivatives, indicating a need for further head-to-head studies.

The available data suggests that 3-methylpyrazole derivatives are actively explored as kinase inhibitors.[1] The methyl group at the 3-position can contribute to favorable hydrophobic interactions within the kinase domain. The absence of directly comparable 5-methylpyrazole data in these specific examples underscores a gap in the literature that warrants further investigation.

Anti-inflammatory Activity: Targeting COX Enzymes

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

While the provided literature does not offer a direct IC50 comparison for 3-methyl versus 5-methyl pyrazole derivatives in COX inhibition, the anti-inflammatory potential of 3-methylpyrazole-containing compounds is highlighted. For example, a 4-(2-chlorobenzylidine)-3-methylpyrazolin-5(4H)-one showed 62% inhibition in a carrageenan-induced paw edema model in rats at a dose of 400 mg/kg.[1]

Antimicrobial and Hypoglycemic Potential

The versatility of the pyrazole scaffold extends to antimicrobial and antidiabetic applications. Studies have shown that the substitution pattern on the pyrazole ring is critical for these activities.

For instance, a series of 4-arylhydrazono-N'-guanylnitrate-3-methyl-2-pyrazolin-5-ones were synthesized and evaluated for their hypoglycemic activity.[7] Similarly, another study highlighted that a series of compounds with a 5-methylpyrazole-3-carboxylic acid nucleus were found to be significantly more potent orally than the standard drug tolbutamide in glucose-injected rats.[7]

In the realm of antimicrobial agents, the presence of a hydrazone moiety attached to a methyl pyrazole core appears to be important for activity.[8] One study on novel pyrazole derivatives showed that a compound with a 5-methyl group (compound 3b) displayed strong activity against Staphylococcus aureus, while the analog with a different substitution at the 3-position (compound 3a) had limited efficacy.[9]

Table 2: Comparative Antimicrobial and Hypoglycemic Activities

Biological ActivityDerivative TypeKey FindingReference
Hypoglycemic3-Methyl-2-pyrazolin-5-onesShowed hypoglycemic activity.[7]
Hypoglycemic5-Methylpyrazole-3-carboxylic acid116 times more potent than tolbutamide.[7]
Antibacterial3-hydroxy-5-methyl-1H-pyrazol-4-yl derivativeStrong activity against S. aureus.[9]

These findings suggest that for hypoglycemic activity, the 5-methyl substitution might be advantageous, while for antibacterial properties, the overall substitution pattern in conjunction with the methyl position determines the efficacy.

Structure-Activity Relationship (SAR) Insights

The collective data points towards several key SAR insights:

  • Steric Hindrance and Accessibility: The methyl group at the 3-position is adjacent to the N2 nitrogen, which can influence the orientation of substituents at the N1 position and their interaction with target proteins. Conversely, a methyl group at the 5-position is adjacent to the N1 nitrogen, potentially impacting the substitution patterns at this position differently.

  • Electronic Effects: The methyl group is an electron-donating group, which can alter the pKa of the pyrazole ring and its hydrogen bonding capabilities. The position of this group can subtly modulate the electronic distribution within the heterocyclic system, thereby affecting target binding.

  • Tautomeric Preference: In N-unsubstituted pyrazoles, the position of the methyl group can influence the tautomeric equilibrium between the 3-methyl and 5-methyl forms. This equilibrium is solvent-dependent and can affect which tautomer preferentially binds to a biological target.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed.

Kinase Inhibition Assay

A standard method for determining the kinase inhibitory activity of a compound is through an in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.

Protocol: Broth Microdilution MIC Assay

  • Reagents and Materials: Bacterial strains, Mueller-Hinton broth (MHB), test compounds, and sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the bacterial strain in MHB.

    • Prepare serial twofold dilutions of the test compounds in the microtiter plates.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Visualizing the Workflow

A typical workflow for the discovery and evaluation of novel pyrazole-based therapeutic agents is depicted below.

G cluster_0 Discovery Phase cluster_1 Preclinical Development A Scaffold Selection (3- or 5-Methyl Pyrazole) B Library Synthesis A->B Rational Design C High-Throughput Screening B->C Compound Library D Hit-to-Lead Optimization C->D Identified Hits E In Vitro Biological Assays (e.g., Kinase, Antimicrobial) D->E SAR Studies E->D F In Vivo Efficacy Studies E->F Promising Leads G ADMET Profiling F->G H Lead Candidate G->H

Caption: A generalized workflow for the discovery and preclinical development of novel drug candidates based on the methylpyrazole scaffold.

Conclusion

The choice between a 3-methyl and a 5-methyl pyrazole derivative is not arbitrary but a critical design element in medicinal chemistry. While the available literature provides tantalizing glimpses into the differential activities of these isomers, it also highlights the need for more direct comparative studies. For hypoglycemic agents, the 5-methyl substitution appears promising, whereas for kinase inhibition, 3-methyl derivatives have been more extensively explored. Ultimately, the optimal position of the methyl group is target-dependent and must be determined empirically through rigorous SAR studies. This guide serves as a foundational resource for researchers to make more informed decisions in the rational design of next-generation pyrazole-based therapeutics.

References

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. Available from: [Link]

  • Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand - PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]

  • Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents - SciSpace. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • Full article: Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents - Taylor & Francis. Available from: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available from: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - PMC. Available from: [Link]

  • 3-Methylpyrazole | CAS#:1453-58-3 | Chemsrc. Available from: [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv. Available from: [Link]

  • 3-Methylpyrazole - Hazardous Agents - Haz-Map. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available from: [Link]

Sources

A Comparative Guide to the HPLC Retention Times of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise and reproducible analysis of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of these compounds. This guide provides an in-depth technical comparison of the expected HPLC retention behavior of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate and its structurally related analogs. By understanding the principles of reverse-phase chromatography and the influence of molecular structure on retention, scientists can better predict and interpret their analytical results.

The Central Role of HPLC in Pyrazole Derivative Analysis

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them common scaffolds in medicinal chemistry. The accurate determination of their chromatographic properties, such as retention time, is a critical step in their analysis. Retention time not only serves as an identifier but also provides insights into the physicochemical properties of the molecule, such as its hydrophobicity. In a reverse-phase HPLC system, where the stationary phase is nonpolar and the mobile phase is polar, retention is primarily driven by hydrophobic interactions. Molecules with greater hydrophobicity will interact more strongly with the stationary phase, resulting in longer retention times.

Experimental Design and Rationale

To provide a meaningful comparison, a standardized reverse-phase HPLC method is proposed. The selection of this method is based on common practices for the analysis of small, relatively nonpolar molecules like the pyrazole derivatives discussed herein.[1][2]

Proposed HPLC Methodology
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is a versatile, nonpolar medium suitable for a wide range of small molecules.[1]

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. The formic acid is added to improve peak shape and provide a source of protons for mass spectrometry, if coupled.

    • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.[3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method is designed to be robust and provide good separation for the compounds of interest. The gradient elution is chosen to ensure that both less and more retained compounds are eluted within a reasonable timeframe with good peak shapes.

The Analyte and its Comparators

The focus of this guide is This compound . To understand its chromatographic behavior, we will compare it with a series of structurally similar analogs. The primary difference between these molecules lies in the substitution on the pyrazole ring and the nature of the ester group. These subtle changes are expected to have a predictable impact on their hydrophobicity and, consequently, their HPLC retention times.

The selected compounds for comparison are:

  • Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate: The parent compound without the chloro substituent.

  • Ethyl 2-(5-bromo-3-methyl-1H-pyrazol-1-yl)acetate: The bromo-substituted analog.

  • Ethyl 2-(5-fluoro-3-methyl-1H-pyrazol-1-yl)acetate: The fluoro-substituted analog.

  • Mthis compound: The methyl ester analog of the target compound.

Predicted Retention Time Comparison

While experimental chromatograms for all compounds under the exact proposed conditions are not available in the public domain, we can predict the relative retention order based on fundamental chromatographic principles and the physicochemical properties of the molecules, particularly their hydrophobicity (often estimated by the octanol-water partition coefficient, logP).[4] In reverse-phase HPLC, a higher logP value generally corresponds to a longer retention time.

Compound NameMolecular FormulaPredicted XlogPPredicted Relative Retention TimeRationale for Retention Behavior
Ethyl 2-(5-fluoro-3-methyl-1H-pyrazol-1-yl)acetateC₈H₁₁FN₂O₂~1.6ShortestThe high electronegativity of fluorine can reduce the molecule's overall hydrophobicity compared to other halogens, leading to weaker interaction with the C18 column and thus a shorter retention time.
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetateC₈H₁₂N₂O₂~1.5ShortThis is the parent, non-halogenated compound. It is expected to be less hydrophobic than its chlorinated and brominated counterparts, resulting in a relatively short retention time.
Mthis compoundC₇H₉ClN₂O₂~1.8IntermediateThe replacement of the ethyl ester with a methyl ester slightly reduces the molecule's size and hydrophobicity. Therefore, it is expected to elute slightly earlier than its ethyl ester counterpart.
This compound C₈H₁₁ClN₂O₂ ~2.0 Long The presence of the chloro group significantly increases the hydrophobicity of the molecule compared to the parent compound, leading to a stronger interaction with the stationary phase and a longer retention time.[4]
Ethyl 2-(5-bromo-3-methyl-1H-pyrazol-1-yl)acetateC₈H₁₀BrN₂O₂~2.2LongestBromine is larger and generally contributes more to hydrophobicity than chlorine. Consequently, this analog is predicted to be the most retained compound in this series.

Note: The predicted XlogP values are estimations from chemical databases like PubChem and serve as a guide for relative hydrophobicity.[4]

Visualizing the Experimental Workflow and Molecular Structures

To further clarify the experimental process and the relationships between the compared molecules, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Dissolve Analytes in Mobile Phase B Filter Sample (0.45 µm) A->B C Inject Sample (10 µL) B->C Prepared Sample D C18 Column (4.6x150mm, 5µm) Gradient: 30-90% Acetonitrile in Water (0.1% Formic Acid) C->D E UV Detection (254 nm) D->E F Data Acquisition and Analysis E->F G Comparison Guide F->G Chromatogram (Retention Time Data)

Caption: A flowchart of the HPLC analysis workflow.

G cluster_target Target Compound cluster_analogs Structural Analogs for Comparison Target This compound A Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (Parent Compound) Target->A B Ethyl 2-(5-bromo-3-methyl-1H-pyrazol-1-yl)acetate (Bromo Analog) Target->B C Ethyl 2-(5-fluoro-3-methyl-1H-pyrazol-1-yl)acetate (Fluoro Analog) Target->C D Mthis compound (Methyl Ester Analog) Target->D

Caption: The target compound and its structural analogs.

Conclusion

This guide provides a comprehensive framework for understanding the HPLC retention behavior of this compound in comparison to its key structural analogs. By applying the principles of reverse-phase chromatography, we can confidently predict a retention order based on the relative hydrophobicity of the compounds. The chloro- and bromo-substituted analogs are expected to have significantly longer retention times than the parent compound, while the fluoro- and methyl ester analogs will likely exhibit shorter retention times. This predictive understanding is invaluable for method development, peak identification, and impurity profiling in a research and drug development setting. The provided experimental protocol serves as a robust starting point for the analysis of these and similar pyrazole derivatives.

References

  • Adams, E., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-304.
  • Dolan, J. W. (2020, December 9). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC Europe, 33(12), 624-630.
  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Liu, X. F., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123.
  • PubChem. (n.d.). 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. Retrieved from [Link]

  • Nguyen, H. T. L., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34091-34107.
  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2012, January 15). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-5-ethyl-1H-pyrazole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • European Chemicals Agency. (2025, August 23). Substance Information: 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Retrieved from [Link]

Sources

spectroscopic characterization of N-substituted pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Title : Deciphering Pyrazole Regiochemistry: A Comparative Guide to Spectroscopic Characterization

Introduction: The Regioisomer Challenge The pyrazole nucleus is a cornerstone of modern drug discovery, functioning as a privileged scaffold in anti-inflammatory, anticancer, and antimicrobial agents. However, the functionalization of this heterocycle presents a persistent synthetic challenge. Alkylation of asymmetric 3(5)-substituted 1H-pyrazoles invariably yields a mixture of 1,3- and 1,5-disubstituted regioisomers due to[1].

For researchers and drug development professionals, the unambiguous structural elucidation of these isomers is not merely an academic exercise—it is a strict regulatory requirement. Relying solely on standard 1D NMR can lead to catastrophic misassignments. This guide objectively compares advanced spectroscopic techniques, providing the theoretical causality and a self-validating experimental protocol to definitively resolve pyrazole regiochemistry.

Comparative Spectroscopic Profiling

1.1. 1D NMR (1H and 13C): The Baseline Screen While 1D NMR is the standard first-line technique, it lacks the diagnostic power required for absolute regiochemical assignment.

  • The Causality: In a 1-alkyl-3-arylpyrazole, the C5 proton is adjacent to the electron-withdrawing N1 atom, theoretically resonating downfield compared to the C3 proton of the 1,5-isomer. However, anisotropic deshielding from the adjacent C5-aryl group in the 1,5-isomer can shift the N-alkyl protons downfield, creating overlapping chemical shift ranges[1]. Because the multiplicity (two doublets for the ring protons) remains identical across both isomers, 1D data is inherently ambiguous.

1.2. 2D NOESY: The Spatial Gold Standard Nuclear Overhauser Effect Spectroscopy (NOESY) is the most reliable routine method for distinguishing pyrazole regioisomers.

  • The Causality: NOE enhancements are a result of through-space dipole-dipole cross-relaxation, which decays proportionally to the inverse sixth power of the internuclear distance (

    
    ). This makes NOESY exquisitely sensitive to spatial proximity (< 5 Å).
    
  • The Application: In a 1,3-disubstituted pyrazole, the N1-alkyl group is spatially adjacent to the C5-proton (~2.5 Å), yielding a robust NOE cross-peak. In the 1,5-disubstituted isomer, the C5 position is occupied by a substituent; irradiating the N1-alkyl group yields no NOE to the pyrazole ring, but instead shows a correlation to the substituent (e.g., the ortho-protons of a C5-phenyl ring).

1.3. 2D HMBC (1H-13C): The Connectivity Validator Heteronuclear Multiple Bond Correlation (HMBC) provides orthogonal, through-bond confirmation to support NOESY data.

  • The Causality: HMBC detects long-range scalar couplings, optimized for three-bond (

    
    ) interactions. Four-bond (
    
    
    
    ) couplings across the N1-N2 bond are generally too weak to observe.
  • The Application: In both isomers, the N1-alkyl protons exhibit a

    
     correlation to the C5 carbon. The critical differentiator is the nature of C5. In the 1,3-isomer, C5 is a methine carbon. In the 1,5-isomer, C5 is a quaternary carbon.
    

1.4. Advanced 19F-15N Correlation Spectroscopy For heavily substituted or fluorinated pyrazoles (e.g., trifluoromethylpyrazoles) where 1H NMR is uninformative, become invaluable[2].

  • The Causality: The two nitrogen atoms in the pyrazole ring (pyrrole-type N1 and pyridine-type N2) possess vastly different electronic environments. Because 19F has a high gyromagnetic ratio, can probe these nitrogens via

    
     couplings without isotopic enrichment[3]. In 3-trifluoromethylpyrazoles, the fluorine atoms couple to the pyridine-type N2, whereas in 5-trifluoromethylpyrazoles, they couple to the pyrrole-type N1[3].
    

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic features using 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole as a comparative model system.

Spectroscopic Feature1-Methyl-3-phenylpyrazole (1,3-Isomer)1-Methyl-5-phenylpyrazole (1,5-Isomer)Diagnostic Power
1H NMR (N-CH3) ~3.9 ppm (Singlet)~3.8 ppm (Singlet)Low (Overlapping ranges)
1H NMR (Ring Protons) C4-H (d), C5-H (d)C3-H (d), C4-H (d)Low (Identical multiplicity)
2D NOESY Strong NOE: N-CH3 ↔ C5-HStrong NOE: N-CH3 ↔ Phenyl ortho-HHigh (Definitive spatial proof)
2D HMBC (1H-13C) N-CH3 correlates to C5 (Methine)N-CH3 correlates to C5 (Quaternary)High (Definitive connectivity)

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following step-by-step methodology describes a self-validating workflow for the isolation and characterization of pyrazole regioisomers.

Step 1: Synthesis and Chromatographic Resolution

  • Action: Alkylate 3-phenyl-1H-pyrazole with iodomethane and K2CO3 in DMF. Quench and extract into ethyl acetate. Separate the resulting mixture via silica gel flash chromatography (Hexanes/EtOAc).

  • Causality: The 1,3-isomer typically elutes faster (higher

    
    ) than the 1,5-isomer. This occurs because the 1,5-isomer has aligned dipole vectors from the adjacent N-alkyl and C5-aryl groups, resulting in a higher net molecular dipole moment and stronger interaction with the polar silica stationary phase.
    

Step 2: NMR Sample Preparation

  • Action: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl3 (100% D, containing 0.03% v/v TMS) in a high-quality 5 mm NMR tube.

  • Causality: A high analyte concentration (~150 mM) is critical to ensure a sufficient signal-to-noise ratio for 2D heteronuclear experiments (HSQC/HMBC) within a practical acquisition timeframe (< 2 hours), preventing sample degradation or solvent evaporation artifacts.

Step 3: 2D NOESY Acquisition

  • Action: Acquire a phase-sensitive 2D NOESY spectrum with a mixing time (

    
    ) of 400 ms.
    
  • Causality: A 400 ms mixing time is optimal for small molecules (MW < 500 Da) tumbling in the extreme narrowing regime (

    
    ). This specific duration allows dipole-dipole cross-relaxation to build up detectable NOE signals while strictly avoiding spin-diffusion artifacts that could yield false-positive spatial correlations.
    

Step 4: The Self-Validating HMBC/HSQC Loop

  • Action: Acquire both a 1H-13C HSQC and a 1H-13C HMBC spectrum. Overlay the datasets during processing.

  • Causality: This creates a closed, self-validating logic loop. The HSQC identifies all direct

    
     attachments. When interpreting the HMBC, locate the cross-peak originating from the N-CH3 protons. This 
    
    
    
    correlation identifies the C5 carbon. By cross-referencing this carbon's chemical shift with the HSQC data, you definitively prove the structure: if an HSQC cross-peak exists at that carbon, it is a methine (confirming the 1,3-isomer). If the HSQC is blank at that carbon, it is quaternary (confirming the 1,5-isomer).

Regioisomer Assignment Workflow

PyrazoleNMR A Isolated Pyrazole Regioisomer B Acquire 2D NOESY (Mixing time: 400 ms) A->B C NOE between N-Alkyl and Ring Proton? B->C D 1,3-Disubstituted Isomer (N-Alkyl to C5-H) C->D Yes (Strong NOE) E 1,5-Disubstituted Isomer (N-Alkyl to C5-Substituent) C->E No (NOE to Substituent) F Acquire 1H-13C HMBC & HSQC Validate C5 Substitution D->F E->F

Workflow for the spectroscopic differentiation of N-substituted pyrazole regioisomers.

References

  • Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76-78.[Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.[Link]

  • Silva, V. L. M., Silva, A. M. S., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 11.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic intermediates like ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate . This compound—a halogenated pyrazole derivative frequently utilized in pharmaceutical and agricultural research—presents specific handling challenges due to its chemical structure.

The following guide provides a comprehensive operational and disposal framework grounded in the Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) standards.

Hazard Profile & Causality Assessment

Before initiating any physical manipulation of this compound, a thorough risk assessment must be conducted[1]. The chemical logic dictating our safety approach is based on its structural components:

  • The Ethyl Ester Moiety: Esters can act as mild electrophiles and are often associated with mucosal and respiratory irritation if volatilized.

  • The Chlorinated Pyrazole Ring: The presence of the halogen (chlorine) increases the lipophilicity of the molecule, potentially enhancing dermal absorption. Halogenated heterocycles are frequently skin and eye irritants.

Consequently, the primary routes of exposure to mitigate are dermal contact, ocular exposure, and inhalation of aerosols or dust (depending on its physical state at room temperature).

Personal Protective Equipment (PPE) Matrix

OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate PPE in conjunction with engineering controls[2]. The table below outlines the required PPE and the mechanistic rationale for each selection.

PPE CategorySpecificationCausality / RationaleRegulatory Standard
Eye Protection Chemical splash goggles or full-face shield.Prevents ocular exposure to accidental splashes. Safety glasses alone lack the necessary orbital seal[3].OSHA 29 CFR 1910.133
Hand Protection Disposable Nitrile gloves (minimum 5 mil thickness).Nitrile provides a robust barrier against lipophilic organic esters. Double-gloving is recommended during transfer operations.OSHA 29 CFR 1910.138
Body Protection Flame-resistant lab coat (snapped, not buttoned), long pants, closed-toe shoes.Protects against dermal absorption and allows for rapid removal in the event of a gross spill.OSHA 29 CFR 1910.132
Respiratory Handled exclusively inside a certified chemical fume hood.Engineering controls supersede PPE. The hood captures volatile emissions or particulates[4].OSHA 29 CFR 1910.134

Operational Handling Protocol

To ensure a self-validating system, every step in the handling process must include a verification check.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital airflow monitor to ensure a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding or flow is inadequate[3].

Step 2: Workspace Preparation

  • Action: Clear the hood of unnecessary clutter to maintain proper laminar airflow. Place a chemical spill mat (absorbent side up, poly-backed side down) on the work surface.

  • Validation: Ensure all required glassware, spatulas, and secondary containment vessels are within arm's reach inside the hood before opening the chemical container.

Step 3: Chemical Manipulation

  • Action: Open the container of this compound only within the fume hood. Transfer the required mass/volume using appropriate techniques (e.g., using a clean spatula for solids or a pipette for liquids). Never pipette by mouth.

  • Validation: Weighing should ideally be done on a balance located inside the hood or a ventilated enclosure. If transport to an external balance is required, the chemical must be sealed in a tared, secondary container before leaving the hood.

Step 4: Decontamination

  • Action: Wipe down the exterior of the chemical container and all utilized spatulas/glassware with an appropriate solvent (e.g., ethanol or acetone) before removing them from the hood.

  • Validation: Wash hands thoroughly with soap and water immediately after doffing gloves.

Waste Management and Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generated from this compound must be managed systematically[5]. Because this compound contains a chlorine atom, it must be strictly segregated as Halogenated Organic Waste .

Step-by-Step Disposal Protocol:

  • Segregation: Never mix halogenated waste with non-halogenated solvents. Mixing them can cause dangerous exothermic reactions and significantly increases disposal costs[6].

  • Containment: Pour liquid waste or place solid contaminated debris into a compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE) designated specifically for halogenated organics[5].

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste," followed by the specific chemical constituents (e.g., "Halogenated Organics: contains this compound") and the accumulation start date[7].

  • Capacity Limits: Fill the waste container to no more than 90% capacity to allow for vapor expansion[5]. Keep the container tightly closed at all times except when actively adding waste[7].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA near the point of generation, utilizing secondary containment (e.g., a plastic tray) to catch potential leaks[5].

  • Removal: Once the container reaches its volume limit, it must be transferred to the central accumulation area within 72 hours, per EPA regulations[7].

Workflow Visualization

The following diagram illustrates the logical flow of safety and disposal operations for handling this halogenated intermediate.

LabWorkflow Start Risk Assessment & SDS Review PPE Don PPE (Goggles, Nitrile, Coat) Start->PPE Hood Engineering Control (Chemical Fume Hood) PPE->Hood Handle Handle Ethyl 2-(5-chloro-3-methyl -1H-pyrazol-1-yl)acetate Hood->Handle Waste Waste Segregation (Halogenated Organics) Handle->Waste SAA Satellite Accumulation Area (SAA) Waste->SAA EPA EPA RCRA Compliant Disposal SAA->EPA

Standard operating workflow for handling and disposing of halogenated organic intermediates.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at:[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Available at:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.